Ethylene Terephthalate Cyclic Dimer-d8
Description
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Properties
Molecular Formula |
C20H16O8 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
4,4,5,5,14,14,15,15-octadeuterio-3,6,13,16-tetraoxatricyclo[16.2.2.28,11]tetracosa-1(21),8,10,18(22),19,23-hexaene-2,7,12,17-tetrone |
InChI |
InChI=1S/C20H16O8/c21-17-13-1-2-14(4-3-13)18(22)26-11-12-28-20(24)16-7-5-15(6-8-16)19(23)27-10-9-25-17/h1-8H,9-12H2/i9D2,10D2,11D2,12D2 |
InChI Key |
NFFNGYZBZAPKKE-PMCMNDOISA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Ethylene Terephthalate Cyclic Dimer-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and synthesis of Ethylene (B1197577) Terephthalate (B1205515) Cyclic Dimer-d8. This deuterated standard is essential for the accurate quantification of its non-labeled counterpart, a cyclic dimer of polyethylene (B3416737) terephthalate (PET), which is a significant compound of interest in studies related to food contact materials, polymer chemistry, and environmental analysis.
Core Chemical Properties
Ethylene Terephthalate Cyclic Dimer-d8 is a stable isotope-labeled version of the ethylene terephthalate cyclic dimer. The deuterium (B1214612) labeling provides a distinct mass spectrometric signature, making it an ideal internal standard for quantitative analysis.
| Property | Value | Reference |
| Chemical Name | 3,6,13,16-Tetraoxatricyclo[16.2.2.28,11]tetracosa-8,10,18,20,21,23-hexaene-2,7,12,17-tetrone-d8 | [1] |
| Synonyms | Terephthalic Acid, Bimol. Cyclic Ethylene Ester-d8; Ethylene Glycol, Bimol. Cyclic Terephthalate-d8 | [1] |
| CAS Number | Not available for the deuterated form in the search results. The non-deuterated CAS is 24388-68-9. | [2] |
| Molecular Formula | C₂₀H₈D₈O₈ | [1] |
| Molecular Weight | 392.39 g/mol | [1] |
| Appearance | Off-White to Pale Yellow Waxy Solid to Solid | [1] |
| Solubility | Slightly soluble in Acetone, Chloroform, and Ethyl Acetate. | [1] |
| Storage Conditions | -20°C | [1] |
| Purity | >95% (HPLC) | [2] |
| Isotopic Purity | >95% (d8) | [1] |
Analytical Characterization
The accurate characterization of this compound is crucial for its use as an analytical standard. The following table summarizes the key analytical data obtained from a certificate of analysis.
| Analytical Technique | Results | Reference |
| ¹H NMR | Conforms to the expected structure. | [1] |
| Mass Spectrometry | Conforms to the expected structure. | [1] |
| Elemental Analysis | %C: 60.97, %H (including D): 4.45 (values for the non-deuterated form would differ) | [1] |
| HPLC Purity | 100.00% (at 243 nm) | [1] |
| Isotopic Distribution | d0 = 0.30%, d1 = 0.54%, d2 = 0.09%, d3 = 0.18%, d4 = 0.14%, d5 = 0.40%, d6 = 0.09%, d7 = 9.34%, d8 = 88.92% | [1] |
Experimental Protocols
Detailed experimental protocols are essential for the reliable use of this compound in a research setting. The following sections provide methodologies for common analytical techniques, adapted from literature methods for the analysis of the non-deuterated analogue.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for determining the chemical purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-20 min: 50% B to 100% B
-
20-25 min: Hold at 100% B
-
25-30 min: 100% B to 50% B
-
30-35 min: Hold at 50% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 243 nm
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., acetonitrile) to a known concentration.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantification
This protocol describes a method for the quantification of Ethylene Terephthalate Cyclic Dimer using this compound as an internal standard. This is a common application in migration studies from food contact materials.
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program: A suitable gradient to separate the analyte from matrix interferences. A typical gradient might start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS Detection:
-
For Quantification (Triple Quadrupole): Monitor specific Multiple Reaction Monitoring (MRM) transitions for both the analyte and the internal standard.
-
Analyte (non-deuterated): Precursor ion (e.g., [M+H]⁺, m/z 385.1) and a characteristic product ion.
-
Internal Standard (d8): Precursor ion (e.g., [M+H]⁺, m/z 393.1) and a corresponding product ion.
-
-
For Identification (High-Resolution MS): Monitor the accurate mass of the protonated molecule ([M+H]⁺).
-
-
Sample Preparation:
-
Spike a known amount of the sample (e.g., food simulant extract, polymer extract) with a known amount of this compound solution.
-
Vortex mix and filter the sample before injection.
-
-
Calibration: Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the non-deuterated analyte. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for HPLC Purity Assessment.
Caption: Workflow for LC-MS Quantification.
Synthesis Outline
Caption: Conceptual Synthesis Pathway.
This technical guide provides a solid foundation for researchers and scientists working with this compound. For further details, it is always recommended to consult the certificate of analysis and any accompanying documentation provided by the supplier.
References
A Proposed Methodology for the Synthesis and Purification of Ethylene Terephthalate Cyclic Dimer-d8
Disclaimer: To date, a specific, documented synthesis for Ethylene (B1197577) Terephthalate (B1205515) Cyclic Dimer-d8 has not been found in surveyed academic or patent literature. The following guide, therefore, presents a proposed methodology based on established synthesis and purification techniques for the analogous non-deuterated Ethylene Terephthalate Cyclic Dimer. The core principles and reaction mechanisms are expected to be highly similar. This document is intended for an audience of researchers, scientists, and drug development professionals.
Introduction
Ethylene terephthalate cyclic oligomers are byproducts formed during the synthesis of polyethylene (B3416737) terephthalate (PET). Among these, the cyclic dimer has garnered interest in various research fields. The deuterated form, Ethylene Terephthalate Cyclic Dimer-d8, serves as a valuable internal standard for mass spectrometry-based quantitative analysis of its non-deuterated counterpart in complex matrices. This guide outlines a proposed synthetic route and purification strategy for this deuterated analogue.
The proposed synthesis involves the reaction of deuterated ethylene glycol (ethylene glycol-d4, both hydroxyl groups deuterated) with terephthaloyl chloride. The resulting mixture of linear and cyclic oligomers is then subjected to purification to isolate the desired cyclic dimer.
Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via a condensation reaction between terephthaloyl chloride and ethylene-d4-glycol.
Caption: Proposed workflow for the synthesis and purification of this compound.
Experimental Protocols
The following are proposed, detailed experimental protocols for the synthesis and purification of this compound.
Synthesis of Crude this compound
Materials:
-
Terephthaloyl chloride
-
Ethylene-d4-glycol (C₂D₄(OH)₂)
-
Triethylamine (B128534) (Et₃N), anhydrous
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
Procedure:
-
Set up a 3-neck round bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, add anhydrous dichloromethane to the flask.
-
In separate dropping funnels, prepare two solutions:
-
Solution A: Terephthaloyl chloride dissolved in anhydrous dichloromethane.
-
Solution B: Ethylene-d4-glycol and triethylamine (as an HCl scavenger) dissolved in anhydrous dichloromethane.
-
-
Begin vigorous stirring of the dichloromethane in the reaction flask.
-
Simultaneously and slowly, add Solution A and Solution B dropwise to the reaction flask over a period of 6-8 hours to maintain high dilution conditions, which favor cyclization over polymerization.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Filter the reaction mixture to remove triethylamine hydrochloride salt.
-
Wash the filtrate with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product containing a mixture of linear and cyclic oligomers-d8.
Purification of this compound
Materials:
-
Crude product from synthesis
-
Silica (B1680970) gel for column chromatography
-
Hexane, HPLC grade
-
Ethyl acetate, HPLC grade
Procedure:
-
Prepare a silica gel slurry in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed product onto the top of the prepared column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.
-
Collect fractions and monitor the elution of the cyclic dimer using Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate).
-
Combine the fractions containing the pure cyclic dimer-d8.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound as a white solid.
Data Presentation
The following tables summarize expected and reported data for ethylene terephthalate cyclic oligomers.
Table 1: Physicochemical Properties of Ethylene Terephthalate Cyclic Oligomers
| Property | Ethylene Terephthalate Cyclic Dimer | Ethylene Terephthalate Cyclic Trimer |
| Molecular Formula | C₂₀H₁₆O₈[1] | C₃₀H₂₄O₁₂[2] |
| Molecular Weight | 384.34 g/mol [1] | 576.5 g/mol [2] |
| Appearance | White Solid | White Solid |
| Purity (Typical) | >95% (HPLC)[3] | Not specified |
Note: Data for the deuterated analogue is not available and is expected to have a higher molecular weight.
Table 2: Proposed Reaction Conditions for Synthesis
| Parameter | Value |
| Reactants | Terephthaloyl chloride, Ethylene-d4-glycol |
| Solvent | Anhydrous Dichloromethane |
| Base | Triethylamine |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12-18 hours |
| Key Condition | High Dilution |
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. A purity of >95% is generally targeted for use as an internal standard.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the absence of protons on the ethylene glycol moiety. The spectrum should primarily show signals corresponding to the aromatic protons of the terephthalate units.
-
¹³C NMR: To confirm the carbon framework of the molecule.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the deuterated cyclic dimer. The observed mass should correspond to the calculated mass of C₂₀H₈D₈O₈.
Logical Relationships in Purification
The purification strategy is based on the differing polarities of the components in the crude reaction mixture.
Caption: Logical separation of components during column chromatography.
Conclusion
This guide provides a comprehensive, albeit proposed, technical framework for the synthesis and purification of this compound. The methodology leverages established principles of condensation and cyclization reactions under high dilution, followed by standard purification techniques. Researchers and scientists in drug development and related fields can adapt this guide for the preparation of this and other deuterated internal standards. Thorough analytical characterization is crucial to confirm the identity and purity of the final product.
References
Technical Guide: Ethylene Terephthalate Cyclic Dimer-d8 (CAS No. 24388-68-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ethylene (B1197577) Terephthalate (B1205515) Cyclic Dimer-d8, a deuterated internal standard crucial for the accurate quantification of its non-labeled counterpart in various analytical applications. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its use in isotope dilution analysis, and visualizes the analytical workflow.
Core Compound Data
Ethylene Terephthalate Cyclic Dimer-d8 is the deuterated form of the cyclic dimer of ethylene terephthalate, a common oligomer found in polyethylene (B3416737) terephthalate (PET) plastics. Its use as an internal standard is critical in studies investigating the migration of such oligomers from food contact materials.
| Property | Value | Source |
| CAS Number | 24388-68-9 | LGC Standards[1] |
| Molecular Formula | C₂₀H₈D₈O₈ | LGC Standards[1][2] |
| Molecular Weight | 392.39 g/mol | LGC Standards[1][2] |
| Appearance | Off-White to Pale Yellow Waxy Solid to Solid | LGC Standards[2] |
| Purity (HPLC) | 100.00% (at 243 nm) | LGC Standards[2] |
| Isotopic Purity (d8) | 97.6% | LGC Standards[2] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | LGC Standards[2] |
| Storage Conditions | -20°C (Long Term) | LGC Standards[2] |
Note: Several suppliers incorrectly associate the CAS number 24388-68-9 with the non-deuterated Ethylene Terephthalate Cyclic Dimer. The correct CAS number for the non-deuterated form is not explicitly available in the search results, but it is a distinct chemical entity.
Experimental Protocol: Quantification of Ethylene Terephthalate Cyclic Dimer using Isotope Dilution Analysis with this compound
This protocol describes a general procedure for the quantification of Ethylene Terephthalate Cyclic Dimer in a sample matrix (e.g., food simulant, polymer extract) using a validated LC-MS method with this compound as an internal standard.
1. Objective: To accurately quantify the concentration of Ethylene Terephthalate Cyclic Dimer in a sample by correcting for matrix effects and variations in sample preparation and instrument response using a deuterated internal standard.
2. Materials:
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., chloroform, ethyl acetate) at a known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of the non-deuterated Ethylene Terephthalate Cyclic Dimer and a constant, known concentration of the this compound internal standard.
-
Sample: The material to be analyzed (e.g., PET extract, food simulant).
-
Solvents: HPLC or UPLC grade solvents for extraction, dilution, and mobile phases (e.g., acetonitrile (B52724), water, methanol).
3. Sample Preparation:
-
Extraction: For solid samples such as PET pellets, an extraction or total dissolution method is employed.
-
Solvent Extraction: Extract a known weight of the sample with a suitable solvent (e.g., dichloromethane) under controlled conditions (e.g., sonication, heating).
-
Total Dissolution: Dissolve the polymer in a strong solvent like hexafluoroisopropanol, followed by precipitation of the polymer with an anti-solvent like methanol, leaving the oligomers in the solution.
-
-
Spiking: Add a precise volume of the this compound internal standard stock solution to the extracted sample and all calibration standards.
-
Filtration/Purification: The final extracts should be filtered through a 0.22 µm syringe filter before injection into the LC-MS system.
4. LC-MS Analysis:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A suitable reversed-phase column, such as a C18 column, for the separation of the oligomers.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) mass spectrometer, is recommended for accurate mass measurements and structural elucidation.
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Data Acquisition: Monitor the specific m/z values for the protonated molecules [M+H]⁺ of both the native Ethylene Terephthalate Cyclic Dimer and the deuterated internal standard.
5. Data Analysis:
-
Quantification: The concentration of the native Ethylene Terephthalate Cyclic Dimer in the sample is determined by calculating the ratio of the peak area of the native analyte to the peak area of the deuterated internal standard. This ratio is then compared to the calibration curve generated from the standards.
Visualized Workflows
The following diagrams illustrate the key processes in the analysis of Ethylene Terephthalate Cyclic Dimer.
Caption: Experimental workflow for the quantification of Ethylene Terephthalate Cyclic Dimer.
Caption: Logical relationship for accurate quantification using an internal standard.
References
In-Depth Technical Guide: Ethylene Terephthalate Cyclic Dimer-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Ethylene Terephthalate (B1205515) Cyclic Dimer-d8, a deuterated isotopologue of a common cyclic oligomer found in polyethylene (B3416737) terephthalate (PET). This document outlines its core physicochemical properties, detailed experimental protocols for its analysis, and a logical workflow for its identification and quantification.
Core Compound Data
Ethylene terephthalate cyclic dimer is a small molecule that can be found as a manufacturing byproduct in PET plastics. Its deuterated form, Ethylene Terephthalate Cyclic Dimer-d8, is a useful internal standard for quantitative analytical studies due to its similar chemical properties to the native compound and its distinct mass spectrometric signature.
| Property | Ethylene Terephthalate Cyclic Dimer | This compound |
| Molecular Formula | C₂₀H₁₆O₈ | C₂₀H₈D₈O₈ |
| Molecular Weight | 384.34 g/mol [1][2][3] | 392.39 g/mol |
| CAS Number | 24388-68-9[1] | 24388-68-9 (for the non-deuterated form) |
Note: The molecular weight for the deuterated compound was calculated based on the substitution of 8 hydrogen atoms with deuterium (B1214612) atoms.
Experimental Protocols
The analysis of Ethylene Terephthalate Cyclic Dimer and its deuterated analogue in various matrices, such as food packaging or biological samples, is typically performed using liquid chromatography coupled with mass spectrometry (LC-MS). The following is a representative protocol based on established methodologies for the analysis of PET oligomers.[4][5][6][7]
Objective: To identify and quantify this compound in a sample matrix.
Materials:
-
Solvents: Dichloromethane (B109758), Hexafluoroisopropanol (HFIP), Methanol (B129727), Acetonitrile (HPLC grade)
-
Analytical Standards: Ethylene Terephthalate Cyclic Dimer, this compound
-
Sample Matrix: e.g., PET plastic, food simulant, biological extract
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Quadrupole Time-of-Flight (QTOF) Mass Spectrometer
Procedure:
-
Sample Preparation:
-
Solid PET samples:
-
Accurately weigh approximately 1 gram of the PET sample.
-
Perform a solvent extraction using dichloromethane or a total dissolution/precipitation method with hexafluoroisopropanol as the solvent and methanol as the anti-solvent.[6][7]
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of acetonitrile.
-
-
Liquid Samples (e.g., food simulants, biological fluids):
-
Spike the sample with a known concentration of this compound as an internal standard.
-
Perform a liquid-liquid extraction with a suitable solvent like dichloromethane.
-
Evaporate the organic layer and reconstitute the residue in acetonitrile.
-
-
-
UHPLC-QTOF-MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes, followed by a 5-minute hold at 95% and a 5-minute re-equilibration at 5%.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Full scan mode for identification and targeted MS/MS for quantification.
-
Target Ions: Monitor for the protonated molecules [M+H]⁺ of the analyte (m/z 385.09) and the internal standard (m/z 393.14).
-
-
-
Data Analysis:
-
Identify the peaks corresponding to Ethylene Terephthalate Cyclic Dimer and its d8-isotopologue based on their retention times and accurate mass-to-charge ratios.
-
Quantify the analyte by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.
-
Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of this compound in a given sample.
Caption: Workflow for the analysis of Ethylene Terephthalate Cyclic Dimer.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ethylene Terephthalate Cyclic Dimer - CAS:24388-68-9 - 鼎邦化学 [topbatt.net]
- 4. Liquid chromatography-mass spectrometry method for the determination of polyethylene terephthalate and polybutylene terephthalate cyclic oligomers in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of PET cyclic and linear oligomers in teabags by a validated LC-MS method - In silico toxicity assessment and consumer's exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zaguan.unizar.es [zaguan.unizar.es]
- 7. Determination of oligomers in virgin and recycled polyethylene terephthalate (PET) samples by UPLC-MS-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Isotopic Purity of Ethylene Terephthalate Cyclic Dimer-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of Ethylene Terephthalate (B1205515) Cyclic Dimer-d8, a deuterated standard essential for analytical applications in research and development. This document details the quantitative analysis of its isotopic distribution and outlines the methodologies for its characterization.
Introduction to Ethylene Terephthalate Cyclic Dimer-d8
This compound is the deuterated form of a cyclic oligomer of polyethylene (B3416737) terephthalate (PET). In its deuterated form, it serves as a crucial internal standard in analytical chemistry, particularly in mass spectrometry-based quantification of its non-labeled counterpart, which can be a contaminant or degradation product in various materials.[1][2] The replacement of eight hydrogen atoms with deuterium (B1214612) allows for its differentiation from the naturally occurring isotopologues of the unlabeled dimer, enabling precise and accurate measurements.
The utility and reliability of deuterated standards are fundamentally dependent on their isotopic purity.[3] Isotopic purity refers to the proportion of the molecules in the sample that have the desired number of deuterium atoms. High isotopic purity is critical to minimize cross-talk between the analytical signal of the standard and the analyte, ensuring the integrity of quantitative assays.
Quantitative Isotopic Purity Analysis
The isotopic distribution of this compound is determined using high-resolution mass spectrometry. The following table summarizes the quantitative data from a representative Certificate of Analysis for a commercially available standard.[4]
| Isotopologue | Number of Deuterium Atoms | Normalized Intensity (%) |
| d0 | 0 | 0.30 |
| d1 | 1 | 0.54 |
| d2 | 2 | 0.09 |
| d3 | 3 | 0.18 |
| d4 | 4 | 0.14 |
| d5 | 5 | 0.40 |
| d6 | 6 | 0.09 |
| d7 | 7 | 9.34 |
| d8 | 8 | 88.92 |
Data sourced from a Certificate of Analysis by LGC Standards.[4]
Experimental Protocols
The determination of isotopic purity for deuterated compounds like this compound relies on a combination of analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5] While the specific parameters for the analysis of a commercial standard are often proprietary, this section outlines the general experimental protocols for these key analyses.
Mass Spectrometry for Isotopic Distribution
High-resolution mass spectrometry is the definitive technique for determining the distribution of isotopologues in a deuterated standard.[6]
Objective: To quantify the relative abundance of each isotopologue (d0 through d8).
Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).
General Protocol:
-
Sample Preparation: A dilute solution of the this compound standard is prepared in a suitable solvent system, such as acetonitrile/water with a small amount of formic acid to promote ionization.
-
Infusion and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or through a liquid chromatography system. Electrospray ionization (ESI) is a common method for this type of molecule.
-
Mass Analysis: The instrument is operated in full scan mode in the mass range that encompasses all expected isotopologues of the protonated molecule ([M+H]^+).
-
Data Acquisition: A high-resolution mass spectrum is acquired, ensuring sufficient resolution to distinguish between the different isotopologues.
-
Data Analysis: The relative intensity of the peaks corresponding to each isotopologue (d0 to d8) is determined. The isotopic purity is calculated based on the normalized intensity of the d8 peak relative to the sum of all isotopologue intensities.[]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Residual Proton Analysis
¹H NMR spectroscopy is employed to confirm the chemical structure and to determine the degree of deuteration by quantifying any residual, non-deuterated sites.
Objective: To confirm the structural integrity of the molecule and to quantify the amount of residual protons at the deuterated positions.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
General Protocol:
-
Sample Preparation: A precise amount of the this compound is dissolved in a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: A standard ¹H NMR spectrum is acquired. A sufficient number of scans are averaged to achieve a high signal-to-noise ratio, which is necessary to detect small residual proton signals.
-
Data Analysis: The chemical shifts of the observed signals are compared to the spectrum of the non-deuterated analogue to confirm the correct chemical structure. The integrals of any residual proton signals at the deuterated positions are compared to the integral of a known, non-deuterated internal standard or to a proton signal at a non-deuterated position on the molecule (if one exists) to calculate the percentage of deuteration at each site.
Workflow and Visualization
The following diagrams illustrate the general workflow for the synthesis and analysis of the isotopic purity of a deuterated standard.
Caption: General workflow for the synthesis and analysis of this compound.
Caption: Detailed workflow for the determination of isotopic purity by MS and NMR.
References
- 1. Quantification of PET cyclic and linear oligomers in teabags by a validated LC-MS method - In silico toxicity assessment and consumer's exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. pnas.org [pnas.org]
- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zaguan.unizar.es [zaguan.unizar.es]
Solubility of Ethylene Terephthalate Cyclic Dimer-d8 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Ethylene Terephthalate (B1205515) Cyclic Dimer-d8 (CAS No: N/A), a deuterated isotopologue of a common impurity found in polyethylene (B3416737) terephthalate (PET). Understanding the solubility of this compound is critical for its use as an internal standard in analytical methods, for purification processes, and for various applications in materials science and drug development research.
Quantitative Solubility Data
For the non-deuterated Ethylene Terephthalate Cyclic Dimer, it has been noted to be soluble or freely soluble in a wide array of tested solvents.[3] This suggests that the deuterated analogue may also exhibit solubility in a broader range of organic solvents than explicitly documented. For larger PET cyclic oligomers, stronger solvents such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and mixtures of trifluoroacetic acid (TFA) and chloroform (B151607) have been used to achieve dissolution.[3]
Table 1: Qualitative Solubility of Ethylene Terephthalate Cyclic Dimer-d8
| Organic Solvent | Temperature | Solubility |
| Acetone | Not Specified | Slightly Soluble[1] |
| Chloroform | Not Specified | Slightly Soluble[1][2] |
| Ethyl Acetate | Not Specified | Slightly Soluble[1][2] |
Note: "Slightly soluble" is a qualitative term and does not provide a quantitative measure of solubility (e.g., in mg/mL).
Experimental Protocols for Solubility Determination
The "shake-flask" method is a widely accepted and recommended technique for determining the equilibrium solubility of a compound.[4][5][6][7] The following protocol is a generalized procedure based on this method, which can be adapted for the determination of this compound solubility in various organic solvents.
Principle
An excess amount of the solid compound is added to a specific volume of the solvent of interest. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.
Materials and Equipment
-
This compound (solid)
-
Organic solvents of interest (e.g., acetone, chloroform, ethyl acetate, etc.)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Solvent: Ensure the selected organic solvent is of high purity.
-
Addition of Solute: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a known volume of the solvent in a sealed vial.
-
Equilibration: Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). The presence of undissolved solid should be visible at the end of this period.
-
Phase Separation: After equilibration, allow the suspension to settle. To separate the solid from the liquid phase, centrifuge the vial at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is recommended to filter the supernatant using a syringe filter compatible with the organic solvent.
-
Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC with UV detection, to determine the concentration of the dissolved this compound.
-
Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination method.
Caption: Workflow for Shake-Flask Solubility Determination.
References
Commercial Suppliers and Technical Guide for Ethylene Terephthalate Cyclic Dimer-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ethylene (B1197577) Terephthalate (B1205515) Cyclic Dimer-d8, a critical analytical standard for research and quality control in materials science and the pharmaceutical industry. The document details commercially available sources, key technical specifications, and a representative experimental protocol for its application as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the analysis of polyethylene (B3416737) terephthalate (PET) oligomers.
Introduction to Ethylene Terephthalate Cyclic Dimer-d8
This compound is the deuterium-labeled form of the cyclic dimer of ethylene terephthalate. It serves as an invaluable internal standard in analytical chemistry, particularly for the quantification of PET oligomers that may migrate from food contact materials, medical devices, and other polymer-based products. The use of a stable isotope-labeled internal standard, such as the d8 variant, is the gold standard for quantitative LC-MS analysis, as it corrects for variations in sample preparation, instrument response, and matrix effects. This approach, known as isotope dilution mass spectrometry (IDMS), ensures the highest level of accuracy and precision in analytical measurements.
Commercial Suppliers
Several reputable chemical suppliers offer this compound for research and analytical purposes. The following table summarizes the key commercial sources.
| Supplier | Product Name |
| LGC Standards | This compound |
| Biosynth | This compound |
| MedChemExpress | This compound |
Technical Data
The following tables provide a summary of the key technical specifications for this compound, based on a representative Certificate of Analysis from LGC Standards.[1]
Table 1: General and Chemical Data
| Parameter | Value |
| Synonyms | 3,6,13,16-Tetraoxatricyclo[16.2.2.28,11]tetracosa-8,10,18,20,21,23-hexaene-2,7,12,17-tetrone-d8; Terephthalic Acid, Bimol. Cyclic Ethylene Ester-d8; Ethylene Glycol, Bimol. Cyclic Terephthalate-d8 |
| Molecular Formula | C₂₀H₈D₈O₈ |
| Molecular Weight | 392.39 |
| Appearance | Off-White to Pale Yellow Waxy Solid to Solid |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) |
| Long Term Storage | -20°C |
Table 2: Quality Control Data
| Parameter | Specification/Result |
| Purity (HPLC) | 100.00% (at 243 nm) |
| Isotopic Purity | >95% (97.6% reported) |
| Elemental Analysis | Conforms to structure (%C: 60.97, %H: 4.45) |
| NMR | Conforms to structure |
| Mass Spectrometry | Conforms to structure |
Experimental Protocol: Quantification of Ethylene Terephthalate Cyclic Dimer using Isotope Dilution LC-MS
This section details a representative experimental protocol for the quantification of Ethylene Terephthalate Cyclic Dimer in a sample matrix (e.g., a food simulant or polymer extract) using this compound as an internal standard. The protocol is a composite based on established methodologies for PET oligomer analysis.
Materials and Reagents
-
Ethylene Terephthalate Cyclic Dimer (analyte standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (B129727) (for stock solutions)
-
Sample matrix (e.g., food simulant, polymer extract)
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard into separate volumetric flasks. Dissolve in methanol to the final volume.
-
Intermediate Standard Solutions (10 µg/mL): Dilute the stock solutions with methanol to achieve a concentration of 10 µg/mL.
-
Working Internal Standard Solution (100 ng/mL): Dilute the intermediate internal standard solution with the initial mobile phase composition (e.g., 50:50 acetonitrile:water) to a final concentration of 100 ng/mL.
-
Calibration Curve Standards: Prepare a series of calibration standards by spiking known amounts of the analyte intermediate standard solution into the working internal standard solution. The concentration range should bracket the expected analyte concentration in the samples.
Sample Preparation
-
Spiking: To a known volume or weight of the sample, add a precise volume of the working internal standard solution.
-
Extraction (if necessary): If the analyte is in a solid matrix, perform a suitable extraction. For example, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be used.
-
Dilution: Dilute the spiked sample with the initial mobile phase to a final volume suitable for LC-MS analysis.
-
Filtration: Filter the final sample solution through a 0.22 µm syringe filter before injection.
LC-MS/MS Analysis
Table 3: Illustrative LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 reverse-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B, hold, and then return to initial conditions for equilibration. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard. |
Data Analysis
-
Peak Integration: Integrate the peak areas for the selected MRM transitions of both the analyte and the internal standard.
-
Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each standard and sample.
-
Calibration Curve Construction: Plot the response ratio versus the analyte concentration for the calibration standards. Perform a linear regression to obtain the calibration curve.
-
Quantification: Determine the concentration of the analyte in the samples by interpolating their response ratios on the calibration curve.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Isotope dilution mass spectrometry workflow.
Caption: Core components for accurate quantification.
References
A Comprehensive Technical Guide to the Physical Characteristics of Deuterated PET Dimers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the physical characteristics of deuterated polyethylene (B3416737) terephthalate (B1205515) (PET) dimers, primarily focusing on bis(2-hydroxyethyl) terephthalate (BHET) and its deuterated analogues. This document outlines the expected effects of deuteration on the material's properties, provides detailed experimental protocols for characterization, and presents a logical framework for understanding these isotopic effects. Given the limited direct experimental data on deuterated PET dimers in publicly available literature, this guide combines established data for non-deuterated BHET with the well-understood principles of isotopic effects on molecular properties.
Introduction to Deuterated PET Dimers
Polyethylene terephthalate (PET) is a widely used thermoplastic polymer. Its dimer, bis(2-hydroxyethyl) terephthalate (BHET), is a key intermediate in both the synthesis and chemical recycling of PET. The deuteration of PET dimers, which involves the substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H or D), is a powerful tool for various scientific investigations. Deuterium labeling is instrumental in mechanistic studies of polymerization and degradation, detailed structural analysis via neutron scattering, and in understanding the subtle effects of isotopic substitution on physical and chemical properties. This guide focuses on the physical characteristics of deuterated PET dimers, providing a foundational understanding for researchers in materials science and related fields.
Expected Effects of Deuteration on Physical Properties
The substitution of hydrogen with deuterium introduces a change in the mass of the atomic nucleus, which in turn affects the vibrational modes of the chemical bonds. The C-D bond has a lower zero-point energy and a stronger bond dissociation energy compared to the C-H bond.[1] These fundamental differences at the atomic level manifest as measurable changes in the macroscopic physical properties of the material. While specific quantitative data for deuterated PET dimers is not extensively published, the expected effects based on established principles of isotope effects are summarized below.
Table 1: Summary of Expected Physical Properties of Deuterated vs. Non-Deuterated PET Dimer (BHET)
| Physical Property | Non-Deuterated PET Dimer (BHET) | Deuterated PET Dimer (d-BHET) | Rationale for Expected Change |
| Molar Mass | ~254.24 g/mol [2] | Higher than BHET (dependent on deuteration sites) | Increased atomic mass of deuterium compared to protium. |
| Melting Point (Tm) | ~106-110 °C | Expected to be slightly higher | Deuteration can lead to stronger intermolecular interactions and altered crystal packing, often resulting in a higher melting point. |
| Glass Transition Temp. (Tg) | Not typically reported for the dimer | Expected to be slightly higher | Similar to the melting point, changes in intermolecular forces and chain mobility due to deuteration can increase the glass transition temperature. |
| Bond Lengths (e.g., C-H/C-D) | Standard C-H bond lengths | C-D bonds are slightly shorter than C-H bonds | The lower zero-point energy of the C-D bond results in a slightly shorter bond length.[3] |
| Bond Angles | Standard bond angles | Negligible change expected | Isotopic substitution generally has a minimal effect on equilibrium bond angles.[3] |
| Solubility | Soluble in solvents like DMSO, nitrobenzene, phenol, o-chlorophenol, and HFIP.[4][5] | Expected to have slightly lower solubility in nonpolar solvents | Deuterated compounds can exhibit slightly different intermolecular interactions, potentially leading to reduced solubility in certain solvents. |
| Vibrational Frequencies (IR/Raman) | Characteristic C-H stretching and bending frequencies. | Lower vibrational frequencies for C-D bonds. | The increased mass of deuterium leads to a decrease in the vibrational frequency of the corresponding bonds.[6] |
Synthesis of Deuterated PET Dimer
Caption: Proposed synthesis workflow for deuterated PET dimer (d-BHET).
Experimental Protocols for Characterization
The following sections provide detailed, exemplary methodologies for the comprehensive physical characterization of deuterated PET dimers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for confirming the successful deuteration and determining the structure of the dimer.
Objective: To verify the sites and extent of deuteration and to confirm the chemical structure.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher)
-
5 mm NMR tubes
Sample Preparation:
-
Dissolve 5-10 mg of the deuterated PET dimer in a suitable deuterated solvent (e.g., DMSO-d₆ or a mixture of CDCl₃ and trifluoroacetic acid[7]).
-
Transfer the solution to an NMR tube.
¹H NMR Protocol:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay (d1): 5 seconds.
-
Acquisition Time: ~3-4 seconds.
-
Spectral Width: 0-12 ppm.
-
Data Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.
-
Analysis: The absence or significant reduction of proton signals at specific chemical shifts will confirm deuteration.
²H NMR Protocol:
-
Pulse Program: A single-pulse experiment with deuterium decoupling off.
-
Number of Scans: 128 or more, due to the lower gyromagnetic ratio of deuterium.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: ~1-2 seconds.
-
Spectral Width: -2 to 10 ppm.
-
Data Processing: Apply an exponential window function with a line broadening of 1-2 Hz.
-
Analysis: The presence of deuterium signals at chemical shifts corresponding to the deuterated positions will confirm the structure.
Mass Spectrometry (MS)
MS is used to determine the molecular weight and confirm the isotopic enrichment of the deuterated dimer.
Objective: To determine the exact mass and isotopic distribution of the deuterated PET dimer.
Instrumentation:
Sample Preparation (MALDI-TOF):
-
Prepare a 1 mg/mL solution of the deuterated PET dimer in a suitable solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP).[4]
-
Prepare a 10 mg/mL solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) in acetonitrile/water (1:1 v/v) with 0.1% trifluoroacetic acid.
-
Mix the sample and matrix solutions in a 1:10 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
MS Parameters (Exemplary for MALDI-TOF):
-
Ionization Mode: Positive ion reflectron.
-
Laser: Nitrogen laser (337 nm).
-
Laser Intensity: Optimized for minimal fragmentation.
-
Mass Range: m/z 100-500.
-
Calibration: Use a suitable external or internal calibrant.
-
Analysis: The mass spectrum will show a peak corresponding to the molecular ion of the deuterated dimer. The isotopic pattern will confirm the number of deuterium atoms incorporated.
Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the material.[11][12][13][14][15]
Objective: To determine the melting point (Tm), glass transition temperature (Tg), and thermal stability of the deuterated PET dimer.
Instrumentation:
-
DSC instrument (e.g., Mettler Toledo DSC 3+)
-
TGA instrument (e.g., TA Instruments Q500)
DSC Protocol:
-
Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and seal it.
-
Place the pan in the DSC cell.
-
Heat the sample from 25 °C to 150 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Cool the sample to 25 °C at 10 °C/min.
-
Reheat the sample to 150 °C at 10 °C/min.
-
Analysis: Determine the melting point from the peak of the endotherm in the first heating scan and the glass transition temperature from the step change in the baseline of the second heating scan.
TGA Protocol:
-
Accurately weigh 5-10 mg of the sample into a ceramic TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from 25 °C to 600 °C at a rate of 20 °C/min under a nitrogen atmosphere.
-
Analysis: The onset of weight loss indicates the decomposition temperature, providing a measure of thermal stability.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of the deuterated PET dimer, including bond lengths and angles.
Objective: To determine the crystal structure, bond lengths, and bond angles of the deuterated PET dimer.
Experimental Workflow:
Caption: Experimental workflow for X-ray crystallography of d-BHET.
Logical Relationships and Expected Outcomes
The following diagram illustrates the logical flow from deuteration to the expected changes in physical properties and the experimental techniques used to measure them.
Caption: Logical relationships of deuteration effects and characterization.
Conclusion
The study of deuterated PET dimers offers valuable insights into the fundamental properties of this important class of molecules. While direct experimental data on these deuterated species is limited, a robust understanding can be built upon the well-established principles of isotope effects and the extensive characterization of their non-deuterated counterparts. This technical guide provides a comprehensive framework for researchers, outlining the expected changes in physical properties, proposing synthetic and analytical workflows, and detailing exemplary experimental protocols. By leveraging these methodologies, scientists can further elucidate the structure-property relationships in deuterated PET dimers, paving the way for advancements in polymer science, materials chemistry, and related fields.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Bis(2-hydroxyethyl) terephthalate | C12H14O6 | CID 13739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ajchem-a.com [ajchem-a.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Determination of oligomers in virgin and recycled polyethylene terephthalate (PET) samples by UPLC-MS-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. blog.kohan.com.tw [blog.kohan.com.tw]
- 12. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 13. azom.com [azom.com]
- 14. nexus-analytics.com.my [nexus-analytics.com.my]
- 15. researchgate.net [researchgate.net]
In-Depth Technical Guide: Structural Elucidation of Ethylene Terephthalate Cyclic Dimer-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of Ethylene (B1197577) Terephthalate (B1205515) Cyclic Dimer-d8. It includes key analytical data, detailed experimental protocols, and a proposed synthetic pathway. This document is intended to serve as a valuable resource for researchers and scientists involved in the characterization of polymer-related compounds and for professionals in drug development where understanding impurities and related substances is critical.
Introduction
Ethylene Terephthalate Cyclic Dimer-d8 is the deuterated form of a common cyclic oligomer found in polyethylene (B3416737) terephthalate (PET) plastics. The non-deuterated version is an impurity that can migrate from packaging materials into consumer products. The deuterated analogue serves as an invaluable internal standard for the accurate quantification of its non-deuterated counterpart in various matrices. A thorough structural characterization is paramount to ensure its identity, purity, and suitability for use as a reference material. This guide details the analytical techniques employed for its structural confirmation.
Physicochemical Properties
The fundamental physicochemical properties of this compound have been determined and are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₈D₈O₈ | [1] |
| Molecular Weight | 392.39 g/mol | [1] |
| Appearance | Off-White to Pale Yellow Waxy Solid to Solid | [1] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [1] |
| Purity (HPLC) | >95% | [2] |
| Storage Temperature | -20°C | [2] |
Spectroscopic and Chromatographic Data
The structural integrity of this compound is confirmed through a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While the specific spectrum for the d8 variant is noted as conforming to the structure on its certificate of analysis, a detailed interpretation can be inferred from the known spectra of the non-deuterated analogue and the principles of isotopic labeling.[1] The deuteration occurs on the ethylene glycol units.
Expected ¹H NMR Spectral Data: In a deuterated solvent such as chloroform-d, the ¹H NMR spectrum of the non-deuterated cyclic dimer exhibits a singlet for the aromatic protons of the terephthalate ring and a triplet for the methylene (B1212753) protons of the ethylene glycol units.[3][4][5] For the d8 variant, the signals corresponding to the ethylene glycol protons would be absent or significantly diminished, leaving primarily the singlet for the aromatic protons.
Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum of the non-deuterated cyclic dimer shows distinct signals for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the ethylene glycol units.[4] For the d8 variant, the signals for the deuterated carbons of the ethylene glycol units would exhibit splitting due to C-D coupling and would have a lower intensity.
| ¹H NMR (Non-deuterated) | Chemical Shift (ppm) |
| Aromatic Protons | ~8.1 (singlet) |
| Methylene Protons | ~4.7 (triplet) |
| ¹³C NMR (Non-deuterated) | Expected Chemical Shift Range (ppm) |
| Carbonyl Carbon | 160-170 |
| Aromatic Carbons | 125-140 |
| Methylene Carbons | 60-70 |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and isotopic purity of the deuterated compound. The certificate of analysis for this compound confirms that the mass spectrum aligns with the expected structure.[1]
High-Resolution Mass Spectrometry (HRMS): HRMS provides the accurate mass of the molecule, which can be used to confirm its elemental composition. For C₂₀H₈D₈O₈, the expected monoisotopic mass would be approximately 392.13 g/mol .
Isotopic Purity: The isotopic distribution from mass spectrometry is crucial for a deuterated standard. The certificate of analysis for a commercially available standard indicates an isotopic purity of 97.6%, with the following distribution:[1]
| Isotopic Species | Normalized Intensity (%) |
| d0 | 0.30 |
| d1 | 0.54 |
| d2 | 0.09 |
| d3 | 0.18 |
| d4 | 0.14 |
| d5 | 0.40 |
| d6 | 0.09 |
| d7 | 9.34 |
| d8 | 88.92 |
Fragmentation Pattern: While a specific fragmentation pattern for the d8 dimer is not detailed in the available literature, studies on PET oligomers show common fragment ions.[6] Expected fragmentation would involve cleavage of the ester bonds.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of the compound. A commercially available standard of this compound shows a purity of 100.00% at a wavelength of 243 nm.[1]
Experimental Protocols
Detailed experimental protocols are essential for the replication and verification of analytical results.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., chloroform-d, trifluoroacetic acid/chloroform-d mixture).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64 (or as needed for adequate signal-to-noise).
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or higher.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
Mass Spectrometry Protocol (LC-MS)
-
Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in positive mode is common for PET oligomers.[7]
-
Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.
-
Data Acquisition: Acquire data in full scan mode to observe the molecular ion and in tandem MS (MS/MS) mode to study fragmentation patterns.
-
HPLC Protocol
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol.
-
Detector: UV detector set to a wavelength where the aromatic rings of the terephthalate moiety absorb (e.g., 243 nm).
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Proposed Synthetic Pathway
Caption: Proposed workflow for the synthesis of this compound.
Structural Elucidation Workflow
The logical flow for the structural elucidation of this compound is depicted in the following diagram.
Caption: Logical workflow for the structural elucidation of this compound.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. Ethylene Terephthalate Cyclic Dimer | LGC Standards [lgcstandards.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. zaguan.unizar.es [zaguan.unizar.es]
- 7. Ethylene Terephthalate Cyclic Trimer | C30H24O12 | CID 15089684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN103755678A - Preparation of cyclicpolybutylece terephthalate dimer - Google Patents [patents.google.com]
An In-depth Technical Guide to the Thermal Stability of Ethylene Terephthalate Cyclic Dimer-d8
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the thermal stability of Ethylene (B1197577) Terephthalate (B1205515) Cyclic Dimer-d8. Due to the limited availability of specific experimental data for the deuterated form, this guide leverages data from its non-deuterated analog, Ethylene Terephthalate Cyclic Dimer, and related cyclic oligomers as a proxy. The guide details the expected thermal properties, potential degradation pathways, and standardized experimental protocols for comprehensive thermal analysis. It is intended to serve as a valuable resource for researchers and professionals working with this and similar compounds.
Introduction
This guide provides an in-depth analysis based on the thermal behavior of the non-deuterated Ethylene Terephthalate Cyclic Dimer and its close structural analogs. The information presented herein is intended to provide a robust framework for predicting its thermal properties and for designing appropriate experimental analyses.
Predicted Thermal Stability and Decomposition
The thermal stability of Ethylene Terephthalate Cyclic Dimer-d8 is expected to be comparable to its non-deuterated counterpart. The primary factors influencing its stability are the ester linkages, which are susceptible to cleavage at elevated temperatures.
Quantitative Thermal Analysis Data (Proxy Data)
The following table summarizes the key thermal properties of a closely related analog, the cyclic dimer of polyethylene (B3416737) furanoate (PEF), which provides a reasonable estimate for the thermal behavior of the Ethylene Terephthalate Cyclic Dimer.
| Property | Value (approx.) | Method | Reference |
| Melting Point (Tm) | 370 °C | Differential Scanning Calorimetry (DSC) | [1] |
| 5% Weight Loss Temperature (TGA) | 370 °C | Thermogravimetric Analysis (TGA) | [1] |
Note: This data is for the non-deuterated cyclic dimer of polyethylene furanoate and should be used as an estimation for this compound.
Theoretical Decomposition Pathways
Theoretical studies on the thermal degradation of the non-deuterated PET dimer using Density Functional Theory (DFT) suggest several possible reaction pathways. The primary decomposition products are expected to result from the cleavage of the C-O and C-C bonds within the ester groups and the ethylene glycol linkages.
The following table outlines the primary predicted products of thermal pyrolysis of the PET dimer.
| Decomposition Product | Chemical Formula | Formation Pathway |
| Terephthalic Acid | C₈H₆O₄ | Concerted reaction via a six-membered cyclic transition state |
| Vinyl Terephthalate | C₁₀H₈O₄ | Concerted reaction via a six-membered cyclic transition state |
| Acetaldehyde (CH₃CHO) | C₂H₄O | Concerted reaction in the initial degradation process |
| Divinyl Terephthalate | C₁₂H₁₀O₄ | Secondary degradation product |
Experimental Protocols
To definitively determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the material begins to decompose and to quantify its mass loss as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina).
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen (or air, to study oxidative degradation) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).
-
Determine the temperature of 5% weight loss (T₅%) and 50% weight loss (T₅₀%).
-
Analyze the derivative of the weight loss curve (DTG) to identify the temperatures of maximum decomposition rates.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point (Tm), glass transition temperature (Tg), and enthalpy of melting of the material.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Equilibrate at 25 °C. Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 400 °C) at a heating rate of 10 °C/min. This scan is used to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample from 400 °C to 25 °C at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Analyze the second heating scan to determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).
-
Integrate the area under the melting peak to determine the enthalpy of fusion (ΔHm).
-
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive thermal analysis of this compound.
Caption: Workflow for Thermal Stability Analysis.
Conclusion
While direct experimental data on the thermal stability of this compound is currently unavailable, this guide provides a robust predictive framework based on the known properties of its non-deuterated analog and related compounds. The provided experimental protocols for TGA and DSC offer a standardized approach for researchers to determine the precise thermal characteristics of this deuterated compound. The expected high melting point and decomposition temperature suggest good thermal stability, making it suitable for a range of applications where elevated temperatures may be encountered. Further experimental investigation is recommended to validate these predictions and fully characterize the thermal behavior of this compound.
References
Methodological & Application
Application Notes & Protocols: Quantitative Analysis of Ethylene Terephthalate Cyclic Dimer using Ethylene Terephthalate Cyclic Dimer-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene (B1197577) terephthalate (B1205515) (PET) is a widely used polymer in food packaging, beverage bottles, and pharmaceutical containers. During the manufacturing process of PET, cyclic oligomers, such as the ethylene terephthalate cyclic dimer, can be formed. These non-intentionally added substances (NIAS) have the potential to migrate into the contents of the packaging, leading to concerns about consumer exposure and safety. Accurate quantification of these cyclic oligomers is therefore crucial for quality control and regulatory compliance.
Isotope dilution mass spectrometry (IDMS) is a highly accurate and precise analytical technique for quantitative analysis. It involves the use of a stable isotope-labeled version of the analyte as an internal standard. Ethylene Terephthalate Cyclic Dimer-d8, a deuterated analog of the native cyclic dimer, serves as an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the analyte of interest, ensuring similar behavior during sample preparation and analysis, thereby correcting for matrix effects and variations in instrument response.[1][2]
These application notes provide a comprehensive protocol for the quantitative analysis of Ethylene Terephthalate Cyclic Dimer in various matrices using this compound as an internal standard, coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Principle of the Method
A known amount of the internal standard, this compound, is added to the sample at the beginning of the sample preparation process. Following extraction and cleanup, the sample is analyzed by UPLC-MS/MS. The native Ethylene Terephthalate Cyclic Dimer and the deuterated internal standard are separated chromatographically and detected by the mass spectrometer. Quantification is achieved by creating a calibration curve based on the ratio of the peak area of the analyte to the peak area of the internal standard versus the ratio of their concentrations.[3][4][5]
Materials and Reagents
-
Analytes: Ethylene Terephthalate Cyclic Dimer (CAS: 24388-68-9)[6][7][8]
-
Internal Standard: this compound (Available from specialty chemical suppliers)[9]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Dichloromethane (B109758) (ACS grade or higher), Hexafluoroisopropanol (HFIP)
-
Reagents: Formic acid (LC-MS grade), Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Solid Phase Extraction (SPE) Cartridges: As needed for sample cleanup (e.g., C18)
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution of Ethylene Terephthalate Cyclic Dimer (1 mg/mL): Accurately weigh 10 mg of Ethylene Terephthalate Cyclic Dimer and dissolve it in 10 mL of dichloromethane or a suitable solvent in a volumetric flask.
-
Primary Stock Solution of this compound (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of dichloromethane or a suitable solvent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with acetonitrile/water (1:1, v/v) to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile/water (1:1, v/v) to a final concentration of 100 ng/mL.
Sample Preparation (General Procedure)
The following is a general procedure that can be adapted based on the sample matrix.
-
Sample Extraction:
-
Solid Samples (e.g., PET plastic, foodstuff): Weigh 1 gram of the homogenized sample into a centrifuge tube. Add 5 mL of dichloromethane or an appropriate extraction solvent. Vortex for 2 minutes and sonicate for 15 minutes.
-
Liquid Samples (e.g., beverages, migration simulants): Take 5 mL of the liquid sample.
-
-
Internal Standard Spiking: Add a known volume (e.g., 50 µL) of the 100 ng/mL this compound internal standard spiking solution to each sample, calibration standard, and quality control sample.
-
Extraction and Cleanup:
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.
-
-
Final Preparation: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of acetonitrile/water (1:1, v/v). Filter the solution through a 0.22 µm syringe filter into an autosampler vial.
Caption: General workflow for sample preparation.
UPLC-MS/MS Analysis
UPLC Conditions (Suggested Starting Point):
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Gradient | Start with 10% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions |
MS/MS Conditions (Theoretical - require experimental verification):
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Ethylene Terephthalate Cyclic Dimer | 385.09 [M+H]⁺ | 193.05 | 149.02 |
| This compound | 393.14 [M+H]⁺ | 197.07 | 153.05 |
Note: The precursor ion for the native dimer is based on its molecular weight (384.08 g/mol ) plus a proton. The product ions are based on common fragments observed for PET oligomers. The parameters for the d8-dimer are predicted based on the addition of 8 daltons.
Caption: Proposed fragmentation for MS/MS analysis.
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Analyte Area / Internal Standard Area) against the concentration ratio (Analyte Concentration / Internal Standard Concentration) for the calibration standards.
-
Linear Regression: Perform a linear regression on the calibration curve data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.
-
Quantification of Unknowns: Calculate the peak area ratio for the unknown samples. Use the regression equation to determine the concentration ratio in the unknowns. Finally, multiply by the known concentration of the internal standard to obtain the concentration of the Ethylene Terephthalate Cyclic Dimer in the original sample.
Quantitative Data Summary
The following table provides an example of a calibration curve dataset.
| Analyte Conc. (ng/mL) | IS Conc. (ng/mL) | Analyte Area | IS Area | Conc. Ratio (Analyte/IS) | Area Ratio (Analyte/IS) |
| 1 | 10 | 5,200 | 50,000 | 0.1 | 0.104 |
| 5 | 10 | 26,500 | 51,000 | 0.5 | 0.520 |
| 10 | 10 | 51,000 | 49,500 | 1.0 | 1.030 |
| 50 | 10 | 255,000 | 50,500 | 5.0 | 5.050 |
| 100 | 10 | 508,000 | 49,800 | 10.0 | 10.201 |
| 500 | 10 | 2,510,000 | 50,200 | 50.0 | 50.000 |
| 1000 | 10 | 5,050,000 | 50,100 | 100.0 | 100.798 |
System Suitability and Quality Control
-
System Suitability: Inject a mid-level calibration standard at the beginning of the analytical run and periodically throughout to ensure consistent instrument performance.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range and analyze them with each batch of samples to monitor the accuracy and precision of the method.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of Ethylene Terephthalate Cyclic Dimer in a variety of matrices. This approach effectively compensates for sample loss during preparation and instrumental variability, leading to high-quality analytical data essential for safety assessment and quality control in the pharmaceutical and food industries.
References
- 1. Ethylene Terephthalate Cyclic Trimer | C30H24O12 | CID 15089684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pure.au.dk [pure.au.dk]
- 3. researchgate.net [researchgate.net]
- 4. Structural analysis of polyethylene terephthalate combining an on-plate alkaline degradation method and tandem time-of-flight mass spectrometry | Applications Notes | JEOL Ltd. [jeol.com]
- 5. Determination of oligomers in virgin and recycled polyethylene terephthalate (PET) samples by UPLC-MS-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jeol.com [jeol.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. zaguan.unizar.es [zaguan.unizar.es]
Application Note: Quantitative Analysis of Polyethylene Terephthalate (PET) Oligomers Using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of cyclic and linear oligomers from polyethylene (B3416737) terephthalate (B1205515) (PET) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined herein are critical for quality control in the manufacturing of PET products, for assessing the safety of food contact materials, and for regulatory compliance in the pharmaceutical industry. This document includes comprehensive procedures for sample preparation, instrument setup, and data analysis, presented in a manner that is accessible to researchers, scientists, and drug development professionals. Quantitative data from representative studies are summarized, and key experimental workflows are visualized to ensure clarity and reproducibility.
Introduction
Polyethylene terephthalate (PET) is a widely used polymer in packaging for food, beverages, and pharmaceutical products. During the polymerization process, and as a result of degradation, low molecular weight oligomers can be formed. These oligomers, both cyclic and linear, have the potential to migrate from the packaging material into the product, raising concerns about product purity and consumer safety. Therefore, sensitive and reliable analytical methods are required for the identification and quantification of these non-intentionally added substances (NIAS). LC-MS/MS has emerged as a powerful technique for this purpose due to its high sensitivity, selectivity, and ability to analyze a wide range of molecular weights without derivatization.[1] This note details a validated approach for the quantitative determination of PET oligomers.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical and depends on the objective of the analysis, such as determining the total oligomer content within the polymer or assessing the potential for migration.
a) Total Oligomer Content: Total Dissolution Method [2][3]
This method is recommended for determining the complete profile of potential migrant oligomers within a PET sample.[2]
-
Dissolution: Weigh approximately 100 mg of PET pellets or shredded material into a glass vial. Add 5 mL of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to dissolve the sample. Vortex for 1 hour or until complete dissolution.
-
Precipitation: Add 5 mL of methanol (B129727) (as an anti-solvent) to the solution to precipitate the high molecular weight polymer. Vortex thoroughly.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the precipitated polymer.
-
Extraction: Carefully collect the supernatant containing the dissolved oligomers.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter prior to LC-MS/MS analysis.
b) Migratable Oligomers: Solvent Extraction Method [1]
This method simulates the extraction of oligomers by a solvent, which can be correlated to migration into liquid matrices.
-
Extraction: Weigh approximately 0.5 g of finely cut PET sample into a glass vial. Add 10 mL of dichloromethane (B109758) (DCM) or a food simulant such as 50% ethanol/water.[1][4]
-
Incubation: Macerate the sample in the solvent for 24 hours at room temperature, followed by sonication in an ultrasonic bath for 1 hour.[1]
-
Filtration: Filter the extract through a 0.45 µm PTFE filter to remove any particulate matter.[1]
-
Evaporation and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase (e.g., 1 mL of acetonitrile/water).
LC-MS/MS Analysis
a) Liquid Chromatography (LC) Conditions
A robust chromatographic separation is essential for resolving the complex mixture of PET oligomers.
-
System: UPLC/UHPLC system[2]
-
Column: A C18 reversed-phase column is commonly used, for example, a Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm particle size).[2][5]
-
Mobile Phase A: Water with 0.1% formic acid[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[5]
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Elution:
-
Start at 10% B, hold for 1 min
-
Linear gradient to 95% B over 15 min
-
Hold at 95% B for 5 min
-
Return to initial conditions and equilibrate for 5 min
-
b) Mass Spectrometry (MS) Conditions
High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF), is ideal for the identification and quantification of oligomers.[2][6]
-
System: QTOF mass spectrometer (e.g., Waters Xevo G2 QTOF)[2]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Capillary Voltage: 3.0 kV
-
Sampling Cone: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Acquisition Mode: Data-Dependent Acquisition (DDA) or full scan mode for non-targeted analysis.[7][8] For targeted quantification, Multiple Reaction Monitoring (MRM) can be employed on a triple quadrupole instrument.
-
Adducts: PET oligomers are often detected as sodium [M+Na]+, ammonium (B1175870) [M+NH4]+, or protonated [M+H]+ adducts.[4][9]
Data Presentation and Quantification
Quantification is typically performed using an external calibration curve of a representative oligomer standard, such as the cyclic PET trimer.[5] For oligomers where standards are not available, a semi-quantitative approach can be used, referencing the calibration curve of a structurally similar standard.[10][11]
Table 1: Common PET Oligomers and their Molecular Formulas
| Oligomer Name | Abbreviation | Molecular Formula |
| Cyclic Trimer | (TPA-EG)₃ | C₃₀H₂₄O₁₂ |
| Cyclic Tetramer | (TPA-EG)₄ | C₄₀H₃₂O₁₆ |
| Cyclic Pentamer | (TPA-EG)₅ | C₅₀H₄₀O₂₀ |
| Linear Dimer | TPA₂-EG | C₂₀H₁₈O₉ |
| Linear Trimer | TPA₃-EG₂ | C₃₀H₂₆O₁₃ |
| Second Series Cyclic Dimer | TPA₂-EG-DEG | C₂₀H₁₆O₈ |
TPA = Terephthalic Acid, EG = Ethylene Glycol, DEG = Diethylene Glycol
Table 2: Example Quantitative Data for PET Oligomers in Pellets (Total Dissolution) [3]
| Oligomer | Concentration Range (ng/g PET) |
| TPA₂-EG-DEG (Cyclic Dimer, 2nd series) | 2493 - 19290 |
| (TPA-EG)₃ (Cyclic Trimer, 1st series) | 1000 - 5000 (estimated) |
| Linear Dimers and Trimers | 500 - 8000 (estimated) |
Note: The concentration of oligomers can be significantly higher (at least 10 times) when using the total dissolution method compared to solvent extraction.[3]
Table 3: Method Validation Parameters [6][10]
| Parameter | Typical Value |
| Recovery | 80 - 112% |
| Relative Standard Deviation (RSD) | < 15% |
| Limit of Detection (LOD) | 1.7 - 16.7 µg/mL |
Discussion
The accurate quantification of PET oligomers is a complex analytical challenge. The choice of sample preparation is paramount; total dissolution provides a "worst-case" scenario of all available oligomers, while solvent extraction offers a more realistic estimation of migration potential.[2][3] High-resolution mass spectrometry is crucial for the confident identification of these compounds, as spectral libraries are often limited.[7][8] The fragmentation patterns of PET oligomers can aid in their structural elucidation, with common fragment ions such as m/z 149.0240 and 193.0503 being characteristic.[2][4]
The developed LC-MS/MS methods demonstrate good recovery and precision, making them suitable for routine quality control and regulatory submissions.[10] The data generated from these analyses can be used to assess consumer exposure and perform toxicological risk assessments.[11]
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of PET oligomers using LC-MS/MS. The detailed protocols for sample preparation and instrumental analysis, combined with representative quantitative data, offer a valuable resource for researchers and scientists in various fields. The application of these methods will contribute to ensuring the safety and quality of PET-packaged products.
References
- 1. researchgate.net [researchgate.net]
- 2. zaguan.unizar.es [zaguan.unizar.es]
- 3. Determination of oligomers in virgin and recycled polyethylene terephthalate (PET) samples by UPLC-MS-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography-mass spectrometry method for the determination of polyethylene terephthalate and polybutylene terephthalate cyclic oligomers in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of PET cyclic and linear oligomers in teabags by a validated LC-MS method - In silico toxicity assessment and consumer's exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.au.dk [pure.au.dk]
Application Notes and Protocols for Ethylene Terephthalate Cyclic Dimer-d8 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Ethylene (B1197577) Terephthalate (B1205515) Cyclic Dimer-d8 as an internal standard in mass spectrometry-based quantification of Ethylene Terephthalate Cyclic Dimer.
Introduction
Polyethylene terephthalate (PET) is a widely used polymer in food packaging, beverage bottles, and other consumer goods. During the manufacturing process of PET, cyclic oligomers can be formed as non-intentionally added substances (NIAS). The ethylene terephthalate cyclic dimer is one such oligomer that can migrate from packaging materials into food and beverages. Due to potential health concerns, regulatory bodies and quality control laboratories require sensitive and accurate methods for the quantification of these migrants.
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision. This method involves the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass. Ethylene Terephthalate Cyclic Dimer-d8 is an ideal internal standard for the quantification of the native ethylene terephthalate cyclic dimer. Its use compensates for variations in sample preparation, chromatographic separation, and ionization efficiency, leading to more reliable and reproducible results.
Analyte and Internal Standard Information
A summary of the key properties of the analyte and the internal standard is provided in the table below.
| Property | Ethylene Terephthalate Cyclic Dimer (Analyte) | This compound (Internal Standard) |
| Chemical Structure | C₂₀H₁₆O₈ | C₂₀H₈D₈O₈ |
| Molecular Weight | 384.34 g/mol | 392.39 g/mol |
| Isotopic Purity | Not Applicable | >95% (with d8 isomer at 88.92%) |
| Appearance | Off-White to Pale Yellow Solid | Off-White to Pale Yellow Waxy Solid to Solid |
| Storage Conditions | -20°C | -20°C |
Experimental Protocols
The following protocols are representative methods for the quantification of Ethylene Terephthalate Cyclic Dimer in various matrices using this compound as an internal standard. Researchers should optimize these protocols for their specific instrumentation and sample types.
Sample Preparation: Extraction from PET materials
This protocol describes the extraction of cyclic oligomers from PET pellets or articles.
Workflow for PET Sample Preparation
Caption: Workflow for the extraction of cyclic oligomers from PET.
Methodology:
-
Sample Comminution: If the PET sample is in a large form (e.g., bottle), cut it into small pieces (approximately 2-3 mm).
-
Weighing: Accurately weigh approximately 1.0 g of the PET sample into a glass vial.
-
Dissolution: Add 5.0 mL of hexafluoroisopropanol (HFIP) to the vial.
-
Extraction: Sonicate the mixture for 20-30 minutes at 30°C to ensure complete dissolution of the oligomers.
-
Internal Standard Spiking: Add a precise volume of a stock solution of this compound in a suitable solvent (e.g., acetonitrile) to the extracted sample. The final concentration of the internal standard should be in the mid-range of the calibration curve (e.g., 50 ng/mL).
-
Homogenization: Vortex the sample for 1 minute to ensure thorough mixing.
-
Filtration: Filter the extract through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This section provides a typical LC-MS/MS method for the separation and detection of the analyte and internal standard.
LC-MS/MS Analytical Workflow
Caption: General workflow for LC-MS/MS analysis.
Instrumentation:
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 50% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temp. | 350°C |
| Gas Flow | Optimized for the specific instrument |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ethylene Terephthalate Cyclic Dimer | 385.1 ([M+H]⁺) | 149.0, 193.0 | Optimized |
| This compound | 393.1 ([M+H]⁺) | 153.0, 197.0 | Optimized |
Note: The exact m/z values for precursor and product ions and the collision energies should be optimized for the specific instrument used.
Data Presentation and Quantification
Calibration Curve
A calibration curve should be prepared by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A series of calibration standards should be prepared in a matrix that closely matches the samples to be analyzed.
Example Calibration Curve Data:
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,500 | 100,000 | 0.015 |
| 5 | 7,600 | 101,000 | 0.075 |
| 10 | 15,200 | 99,500 | 0.153 |
| 50 | 75,500 | 100,500 | 0.751 |
| 100 | 151,000 | 99,800 | 1.513 |
| 200 | 305,000 | 100,200 | 3.044 |
Method Validation
The analytical method should be validated according to established guidelines (e.g., ICH, FDA). Key validation parameters are summarized below.
Typical Method Validation Parameters:
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy | 85-115% recovery |
| Precision (RSD) | ≤ 15% |
| LOD | Signal-to-noise ratio of 3:1 |
| LOQ | Signal-to-noise ratio of 10:1, with acceptable accuracy and precision |
| Specificity | No significant interfering peaks at the retention time of the analyte and IS |
Signaling Pathways and Logical Relationships
The use of a deuterated internal standard in quantitative mass spectrometry follows a logical workflow to ensure accurate results.
Logical Workflow for Isotope Dilution Mass Spectrometry
Caption: The logical steps involved in quantification using an internal standard.
This workflow illustrates that by adding a known amount of the deuterated internal standard at the beginning of the sample preparation process, any losses or variations during subsequent steps will affect both the analyte and the internal standard equally. The ratio of their signals will therefore remain constant, allowing for accurate quantification.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Ethylene Terephthalate Cyclic Dimer in various matrices. The protocols and information provided in this document serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate accurate analytical methods for the monitoring of this important PET oligomer.
Application of Ethylene Terephthalate Cyclic Dimer-d8 in Food Packaging Analysis
Abstract
This document provides detailed application notes and protocols for the quantitative analysis of Ethylene (B1197577) Terephthalate (B1205515) Cyclic Dimer (ETCD) in food packaging materials and food simulants. The use of Ethylene Terephthalate Cyclic Dimer-d8 (ETCD-d8) as an internal standard is highlighted, employing the principle of isotope dilution mass spectrometry to ensure high accuracy and precision. The methodologies described herein are intended for researchers, scientists, and quality control professionals in the fields of food safety, polymer science, and analytical chemistry.
Introduction
Polyethylene (B3416737) terephthalate (PET) is a widely used polymer for food and beverage packaging due to its excellent mechanical and barrier properties.[1] However, during the manufacturing process of PET, low molecular weight oligomers, such as the ethylene terephthalate cyclic dimer, can be formed. These oligomers are considered non-intentionally added substances (NIAS) and have the potential to migrate from the packaging material into the food product, necessitating sensitive and accurate analytical methods for their quantification to ensure consumer safety.
The isotope dilution technique, using a stable isotope-labeled internal standard, is the gold standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[2] A deuterated internal standard, such as ETCD-d8, is chemically and physically almost identical to the native analyte (ETCD). This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and variations in instrument response.[2] This application note details the use of ETCD-d8 for the reliable quantification of ETCD in food packaging analysis.
Experimental Protocols
Principle
The quantification of ETCD is performed by adding a known amount of ETCD-d8 to the sample at the beginning of the sample preparation process. The sample is then extracted, purified, and analyzed by Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS). The ratio of the signal from the native ETCD to the deuterated ETCD-d8 is used to calculate the concentration of ETCD in the original sample.
Materials and Reagents
-
Analytes: Ethylene Terephthalate Cyclic Dimer (ETCD) (CAS: 24388-68-9)[3][4]
-
Internal Standard: this compound (ETCD-d8)[5]
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Dichloromethane (B109758) (HPLC grade), Formic acid
-
Chemicals: Anhydrous magnesium sulfate (B86663), Sodium chloride
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh 1.0 mg of ETCD and ETCD-d8 standards into separate 1 mL volumetric flasks. Dissolve in dichloromethane and bring to volume.
-
Working Standard Solutions: Prepare a series of working standard solutions of ETCD by serial dilution of the primary stock solution with acetonitrile. These will be used to construct the calibration curve.
-
Internal Standard Spiking Solution: Prepare a working solution of ETCD-d8 at a concentration of 1 µg/mL in acetonitrile. This solution will be added to all samples, calibration standards, and quality control samples.
Sample Preparation
-
Cut the PET packaging material into small pieces (approximately 2x2 mm).
-
Accurately weigh 1.0 g of the PET pieces into a glass vial.
-
Add 100 µL of the 1 µg/mL ETCD-d8 internal standard spiking solution.
-
Add 5 mL of dichloromethane.
-
Extract using an ultrasonic bath for 60 minutes at 40°C.[1]
-
Filter the extract through a 0.22 µm PTFE syringe filter into a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of acetonitrile for UHPLC-MS/MS analysis.
-
Take 1 mL of the food simulant that has been in contact with the PET packaging.
-
Add 100 µL of the 1 µg/mL ETCD-d8 internal standard spiking solution.
-
Add 1 g of anhydrous magnesium sulfate and 0.25 g of sodium chloride.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Take an aliquot of the supernatant (acetonitrile layer) and transfer it to an autosampler vial for UHPLC-MS/MS analysis.
UHPLC-MS/MS Analysis
-
UHPLC System: A standard UHPLC system.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.[6][7]
-
Mobile Phase A: Water with 0.1% formic acid.[6]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.[6]
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
ETCD: Precursor ion [M+H]⁺ m/z 385.1 → Product ions (e.g., m/z 149.0, m/z 193.0).[6]
-
ETCD-d8: Precursor ion [M+H]⁺ m/z 393.1 → Product ions (e.g., m/z 153.0, m/z 197.0). (Note: The exact product ions should be optimized by infusing the standard solutions into the mass spectrometer.)
-
Data Presentation
The following tables summarize typical quantitative data obtained from the analysis of PET cyclic oligomers in food packaging studies.
Table 1: Method Performance for PET Cyclic Oligomer Analysis
| Analytical Method | Matrix | Analyte | Recovery (%) | RSD (%) | LOQ |
| LC-qTOF-MS | PET Teabags | Cyclic Dimer to Heptamer | 80 - 112 | < 15 | - |
| UHPLC-qTOF-MS | Olive Oil | Cyclic Dimer, Trimer, Tetramer | 86.6 - 113.0 | - | 10 - 50 µg/L |
| UHPLC-qTOF-MS | Blood | Cyclic Oligomers | 84.2 - 114.6 | - | 1.7 - 16.7 µg/mL[7] |
Table 2: Migration Levels of PET Cyclic Oligomers in Food Simulants
| Packaging Type | Food Simulant | Analyte | Migration Level | Reference |
| Recycled PET Bottles | 95% Ethanol | Cyclic Dimer | 38.8 - 198 µg/L | Ubeda et al. |
| Recycled PET Bottles | 95% Ethanol | Cyclic Trimer | 587 - 2950 µg/L | Ubeda et al. |
| PET Pellets | 95% Ethanol | TPA2-EG-DEG (Dimer) | 2493 - 19290 ng/g | Ubeda et al.[6] |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard.
Caption: Experimental workflow for the analysis of ETCD.
Caption: Logic of using a deuterated internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Ethylene Terephthalate Cyclic Dimer in food packaging and migration studies. The described UHPLC-MS/MS protocol, combined with an appropriate sample preparation technique, allows for high sensitivity, accuracy, and precision, ensuring compliance with food safety regulations. The provided methodologies and data serve as a valuable resource for laboratories involved in the analysis of non-intentionally added substances in food contact materials.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Ethylene Terephthalate Cyclic Dimer | LGC Standards [lgcstandards.com]
- 4. scbt.com [scbt.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. zaguan.unizar.es [zaguan.unizar.es]
- 7. Liquid chromatography-mass spectrometry method for the determination of polyethylene terephthalate and polybutylene terephthalate cyclic oligomers in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Migration Studies of PET Oligomers Using Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of polyethylene (B3416737) terephthalate (B1205515) (PET) oligomers that migrate into food and drug simulants. The use of deuterated internal standards ensures high accuracy and precision in quantification, addressing the challenges of matrix effects and analytical variability. The protocols outlined below are intended for research and quality control laboratories equipped with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) instrumentation.
Introduction
Polyethylene terephthalate (PET) is a widely used polymer for food and beverage packaging, as well as for pharmaceutical containers. During the manufacturing process of PET, low molecular weight oligomers can form. These oligomers have the potential to migrate from the packaging material into the product it contains. Due to safety considerations, regulatory bodies worldwide scrutinize the levels of these migrant substances.
Accurate quantification of PET oligomers is challenging due to their low concentrations and the complexity of food and drug matrices. The use of stable isotope-labeled internal standards, particularly deuterated standards, is the gold standard for such analyses. Deuterated standards mimic the behavior of the target analytes during sample preparation and analysis, thereby correcting for analyte loss and ionization suppression or enhancement in the mass spectrometer. This document details two primary analytical approaches for the migration testing of PET oligomers using deuterated standards: a GC-MS method for total oligomer content and an LC-MS/MS method for the quantification of individual oligomers.
Data Presentation: Quantitative Migration of PET Oligomers
The following tables summarize quantitative data on the migration of specific PET oligomers from various PET materials into different food simulants. These data have been compiled from multiple studies to provide a comparative overview.
Table 1: Migration of PET Oligomers into Aqueous and Ethanolic Food Simulants
| PET Material | Food Simulant | Oligomer | Migration Level (µg/kg or µg/L) | Reference |
| Recycled PET Bottles | 95% v/v Ethanol in Water (60°C for 10 days) | Cyclic Dimer | 38.8 - 198 | [1][2] |
| Cyclic Trimer | 587 - 2950 | [1][2] | ||
| Cyclic Tetramer | 0.51 - 9.32 | [1][2] | ||
| Cyclic Pentamer | 2.14 - 2.57 | [1][2] | ||
| PET Bottle | 50% Ethanol (80°C for 15 hours, 1 bar) | Cyclic Dimer | 0.33 mg/kg | |
| Cyclic Trimer | 9.47 mg/kg | |||
| Cyclic Tetramer | 0.61 mg/kg | |||
| PET Teabags | Water (boiling) | Cyclic and Linear Dimers and Trimers | Significant amounts found | [2] |
| 20% v/v Ethanol in Water | Cyclic and Linear Dimers and Trimers | Significant amounts found | [2] | |
| 50% v/v Ethanol in Water | Cyclic and Linear Dimers and Trimers | Significant amounts found | [2] |
Table 2: Migration of Total PET Oligomers into Various Foodstuffs
| PET Material | Foodstuff | Cooking Conditions | Total Oligomer Migration (mg/kg) | Reference |
| PET Trays | Various Foods | Conventional and Microwave Oven | 0.02 - 2.73 | |
| PET Roasting Bags | Various Foods | Conventional Oven | 0.02 - 2.73 | |
| PET Susceptor Pads | Microwave Browning Applications | Microwave Oven | 0.02 - 2.73 | |
| PET Bottles | Alcoholic and Carbonated Beverages | Storage | Very low levels |
Experimental Protocols
Protocol 1: Quantification of Total PET Oligomers by GC-MS with Deuterated Terephthalic Acid Internal Standard
This method determines the total amount of PET oligomers by hydrolyzing them to terephthalic acid (TPA), which is then derivatized and quantified using a deuterated TPA internal standard.
1. Materials and Reagents
-
Deuterated terephthalic acid (d4-TPA)
-
Potassium hydroxide (B78521) (KOH)
-
Sulfuric acid (H₂SO₄)
-
Boron trifluoride-methanol solution (BF₃-MeOH)
-
Methanol (B129727) (MeOH), hexane (B92381), and other solvents (analytical grade)
-
PET material for testing
-
Food simulant (e.g., olive oil, 10% ethanol, 3% acetic acid)
2. Migration Experiment
-
Cut the PET material into pieces of known surface area.
-
Immerse the PET pieces in the food simulant in a sealed container.
-
Expose the container to the desired time and temperature conditions as specified by relevant regulations (e.g., 10 days at 40°C).
-
After the exposure time, remove the PET pieces and collect the food simulant for analysis.
3. Sample Preparation
-
Take a known aliquot of the food simulant.
-
Spike the sample with a known amount of deuterated terephthalic acid (d4-TPA) internal standard solution.
-
Hydrolysis: Add methanolic potassium hydroxide to the sample and heat to hydrolyze the PET oligomers to terephthalic acid.
-
Acidification: After cooling, acidify the solution with sulfuric acid.
-
Extraction: Extract the terephthalic acid and d4-TPA into a suitable organic solvent (e.g., diethyl ether).
-
Derivatization: Evaporate the solvent and add boron trifluoride-methanol solution. Heat the mixture to convert the carboxylic acids to their methyl esters (dimethyl terephthalate and dimethyl d4-terephthalate).
-
Final Extraction: After cooling, add water and extract the derivatives into hexane.
-
Concentrate the hexane extract to a final volume for GC-MS analysis.
4. GC-MS Analysis
-
Gas Chromatograph: Equipped with a capillary column suitable for the separation of dimethyl terephthalate isomers (e.g., DB-5ms).
-
Injection: Splitless injection of 1-2 µL of the final extract.
-
Oven Temperature Program: A suitable temperature program to separate the analytes from matrix components.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode.
-
Monitor characteristic ions for dimethyl terephthalate (e.g., m/z 194, 163).
-
Monitor characteristic ions for dimethyl d4-terephthalate (e.g., m/z 198, 167).
-
-
Quantification: Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
Protocol 2: Quantification of Individual PET Oligomers by LC-MS/MS with Deuterated Oligomer Internal Standards
This method allows for the specific quantification of individual PET oligomers, such as the cyclic dimer and trimer, using their corresponding deuterated analogs as internal standards.
1. Materials and Reagents
-
Deuterated PET cyclic dimer (e.g., Ethylene Terephthalate Cyclic Dimer-d8)
-
Deuterated PET cyclic trimer (e.g., Ethylene Terephthalate Cyclic Trimer-d12)
-
Native PET oligomer standards (cyclic dimer, trimer, etc.)
-
Acetonitrile (B52724) (ACN), methanol (MeOH), water (LC-MS grade)
-
Formic acid or ammonium (B1175870) formate (B1220265) (for mobile phase modification)
-
PET material for testing
-
Food simulant (e.g., olive oil, 50% ethanol)
2. Migration Experiment
-
Follow the same procedure as described in Protocol 1, Section 2.
3. Sample Preparation (QuEChERS-based for Fatty Food Simulants like Olive Oil) [3]
-
Place a 300 mg aliquot of the olive oil simulant into a 2 mL centrifuge tube containing 100 mg of anhydrous magnesium sulfate (B86663) (MgSO₄).[3]
-
Spike the sample with a known amount of the deuterated internal standard solution(s).
-
Add 600 µL of a 98:2 (v/v) mixture of acetonitrile and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP).[3]
-
Vortex for 30 minutes and then centrifuge at 10,000 rpm for 10 minutes.[3]
-
Place the tube in a freezer at -20°C for 1.5 hours to precipitate lipids.[3]
-
Transfer the supernatant to a new 1.5 mL tube containing 25 mg of silica (B1680970) for dispersive solid-phase extraction (dSPE) cleanup.[3]
-
Vortex and centrifuge.
-
Transfer the final extract for LC-MS/MS analysis.
4. Sample Preparation (for Aqueous Food Simulants)
-
Take a known aliquot of the aqueous food simulant.
-
Spike with a known amount of the deuterated internal standard(s).
-
If necessary, perform a solid-phase extraction (SPE) cleanup to remove matrix interferences.
-
Evaporate and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
5. LC-MS/MS Analysis
-
Liquid Chromatograph: A UHPLC system is recommended for better separation.
-
Column: A C18 column is commonly used (e.g., Waters BEH C18, 150 x 2.1 mm, 1.7 µm).[4]
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium formate.
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode is common for PET oligomers, which often form [M+NH₄]⁺ or [M+Na]⁺ adducts.[1]
-
MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for each native oligomer and its deuterated internal standard.
-
-
Quantification: Create a calibration curve for each analyte by plotting the ratio of the peak area of the native oligomer to the peak area of its corresponding deuterated internal standard against the concentration of the native oligomer.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of PET cyclic and linear oligomers in teabags by a validated LC-MS method - In silico toxicity assessment and consumer's exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Analysis of Migrant Cyclic PET Oligomers in Olive Oil and Food Simulants Using UHPLC-qTOF-MS | Semantic Scholar [semanticscholar.org]
- 4. Liquid chromatography-mass spectrometry method for the determination of polyethylene terephthalate and polybutylene terephthalate cyclic oligomers in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of Poly(ethylene terephthalate) Degradation Using Ethylene Terephthalate Cyclic Dimer-d8 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals involved in polymer degradation studies, environmental science, and biocatalysis.
Introduction: The study of poly(ethylene terephthalate) (PET) degradation is crucial for understanding its environmental fate and developing effective recycling strategies, such as enzymatic depolymerization. Accurate quantification of degradation products is essential for evaluating the efficiency of these processes. Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis, offering high precision and accuracy by mitigating matrix effects and variations during sample preparation and analysis.[1][2] This application note provides a detailed protocol for the quantification of PET degradation products, including terephthalic acid (TPA), mono(2-hydroxyethyl) terephthalate (B1205515) (MHET), and bis(2-hydroxyethyl) terephthalate (BHET), using Ethylene Terephthalate Cyclic Dimer-d8 (ETCD-d8) as an internal standard with Liquid Chromatography-Mass Spectrometry (LC-MS). Deuterated internal standards are chemically and physically almost identical to their non-labeled counterparts, ensuring they behave similarly throughout the analytical process, which allows for reliable correction of analytical variability.[1][2]
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry relies on the addition of a known amount of an isotopically labeled standard (in this case, ETCD-d8) to a sample at the beginning of the analytical workflow. The labeled standard is chemically identical to the analyte of interest but has a different mass due to the presence of heavy isotopes (deuterium). The mass spectrometer can distinguish between the analyte and the internal standard based on their mass-to-charge ratio (m/z). Any loss of analyte during sample preparation or ionization suppression in the MS source will affect both the analyte and the internal standard proportionally.[1] Therefore, the ratio of the analyte's peak area to the internal standard's peak area remains constant, enabling highly accurate quantification.
Experimental Protocols
Protocol 1: Enzymatic Degradation of PET
This protocol describes the enzymatic degradation of amorphous PET film.
Materials:
-
Amorphous PET film (e.g., 0.25 mm thickness)
-
PET-degrading enzyme (e.g., LCCICCG or IsPETase)
-
Glycine-NaOH buffer (50 mM, pH 9.0)
-
Reaction vessels (e.g., 2 mL glass vials)
-
Incubator shaker
Procedure:
-
Cut the amorphous PET film into small pieces (e.g., 5 mm x 5 mm).
-
Weigh and place a defined amount of PET film (e.g., 20 mg) into each reaction vial.
-
Prepare the enzyme solution in 50 mM glycine-NaOH buffer to the desired concentration (e.g., 1 µM).
-
Add 1 mL of the enzyme solution to each vial containing the PET film.
-
As a control, prepare a vial with PET film and 1 mL of buffer without the enzyme.
-
Incubate the vials at the optimal temperature for the enzyme (e.g., 70°C for LCCICCG, 30°C for IsPETase) with shaking (e.g., 200 rpm) for a defined period (e.g., 24-72 hours).[3]
-
At the end of the incubation, terminate the reaction by heating the vials at 95°C for 10 minutes to denature the enzyme.
Protocol 2: Sample Preparation for LC-MS Analysis
Materials:
-
Degradation reaction mixture from Protocol 1
-
This compound (ETCD-d8) stock solution (e.g., 1 mg/mL in acetonitrile)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
Autosampler vials
Procedure:
-
Cool the reaction mixtures to room temperature.
-
Spike each sample and control with a known amount of the ETCD-d8 internal standard solution to achieve a final concentration within the calibration range (e.g., 100 ng/mL).
-
Add an equal volume of acetonitrile to each sample to precipitate the denatured enzyme. For example, add 1 mL of ACN to the 1 mL reaction mixture.
-
Vortex the samples for 30 seconds.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated protein and any remaining PET debris.
-
Carefully transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS analysis.
LC-MS/MS Method for Quantification
The following is a general LC-MS/MS method that should be optimized for the specific instrument used.
Instrumentation and Parameters
| Parameter | Recommended Conditions |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., Waters BEH C18, 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | To be determined by infusing standard solutions of each analyte and ETCD-d8. See table below for expected precursor ions. |
Multiple Reaction Monitoring (MRM) Transitions
The optimal precursor and product ions for each analyte and the internal standard must be determined empirically. The following table provides the expected precursor ions ([M+H]+).
| Compound | Formula | Molecular Weight | Expected Precursor Ion [M+H]+ (m/z) |
| Terephthalic Acid (TPA) | C₈H₆O₄ | 166.13 | 167.03 |
| Mono(2-hydroxyethyl) terephthalate (MHET) | C₁₀H₁₀O₅ | 210.18 | 211.05 |
| Bis(2-hydroxyethyl) terephthalate (BHET) | C₁₂H₁₄O₆ | 254.23 | 255.08 |
| Ethylene Terephthalate Cyclic Dimer | C₂₀H₁₆O₈ | 384.34 | 385.09 |
| ETCD-d8 (Internal Standard) | C₂₀H₈D₈O₈ | 392.39 | 393.14 |
Note: TPA is often analyzed in negative ion mode ([M-H]- at m/z 165.02) for better sensitivity. The method may need to include polarity switching if analyzing all compounds in a single run.
Protocol 3: Preparation of Calibration Standards
-
Prepare individual stock solutions of TPA, MHET, BHET, and the non-deuterated Ethylene Terephthalate Cyclic Dimer in a suitable solvent (e.g., 1 mg/mL in acetonitrile or a DMSO/acetonitrile mixture).
-
Create a mixed working stock solution containing all non-deuterated analytes.
-
Perform serial dilutions of the mixed working stock to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Spike each calibration standard with the ETCD-d8 internal standard to the same final concentration used in the samples (e.g., 100 ng/mL).
-
Analyze the calibration standards using the developed LC-MS/MS method.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte. A linear regression with a weighting factor of 1/x is typically used.
Data Analysis and Visualization
The overall workflow for the quantitative analysis of PET degradation is summarized in the diagram below.
Quantitative Data Summary
The results of the quantitative analysis can be summarized in a table for clear comparison.
| Sample ID | TPA (µg/mL) | MHET (µg/mL) | BHET (µg/mL) | Total Degradation Products (µg/mL) |
| Enzyme Treated 1 | 10.5 | 85.2 | 22.1 | 117.8 |
| Enzyme Treated 2 | 11.2 | 87.9 | 21.5 | 120.6 |
| Enzyme Treated 3 | 10.8 | 86.1 | 22.8 | 119.7 |
| Control (No Enzyme) | < LOQ | < LOQ | < LOQ | < LOQ |
LOQ: Limit of Quantification. Data are illustrative.
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of PET degradation products using this compound as an internal standard. The use of a stable isotope-labeled internal standard in conjunction with LC-MS/MS provides the highest level of accuracy and precision, enabling reliable comparison of different degradation methods, enzymes, and reaction conditions. This robust methodology is essential for advancing research in polymer recycling and environmental remediation.
References
Application Note: Quantitative Analysis of PET Oligomers Using Internal Standards
Introduction
Polyethylene (B3416737) terephthalate (B1205515) (PET) is a widely used polymer in packaging, textiles, and other industrial applications. During the manufacturing process and subsequent use, low molecular weight oligomers can be present as non-intentionally added substances (NIAS).[1][2] These oligomers, which can be cyclic or linear, have the potential to migrate into food and other products, necessitating their accurate identification and quantification for safety and quality control.[1][2] This application note provides detailed protocols for the sample preparation of PET materials for oligomer analysis, with a focus on the use of internal standards for accurate quantification by liquid chromatography-mass spectrometry (LC-MS). Two primary sample preparation methods are discussed: solvent extraction and total dissolution/precipitation.
Principles of Internal Standard Selection
The use of an internal standard (IS) is crucial for accurate quantification in LC-MS analysis as it compensates for variations in sample preparation, injection volume, and instrument response. The ideal internal standard should be a stable, isotopically labeled version of the analyte (e.g., deuterated), as it will have nearly identical chemical and physical properties, including extraction recovery, chromatographic retention time, and ionization efficiency.[3] When a stable isotope-labeled (SIL) internal standard is not available, a structural analog with similar properties can be used.
Key considerations for selecting an internal standard include:
-
Structural Similarity: The IS should be as structurally and chemically similar to the target analytes as possible.
-
Co-elution: The IS should ideally co-elute with the analytes of interest to experience the same matrix effects.
-
Mass Difference: For SIL-IS, the mass difference between the IS and the analyte should be sufficient to prevent isotopic overlap in the mass spectrometer.
-
Purity: The IS should be of high purity and free from any unlabeled analyte.
-
Commercial Availability vs. Custom Synthesis: While some deuterated standards are commercially available, custom synthesis may be required for specific oligomers. For instance, deuterated terephthalic acid is commercially available and can serve as a starting material for the synthesis of deuterated PET oligomers.[4]
A known deuterated internal standard used in PET oligomer analysis is PET trimer d12 .[5]
Experimental Protocols
Two primary methods for extracting oligomers from PET are detailed below. The choice of method depends on the specific research question, with total dissolution generally providing a more exhaustive extraction of all oligomers present in the polymer matrix.[1][2]
Protocol 1: Total Dissolution and Precipitation
This method is recommended for a comprehensive quantitative analysis of all oligomers within the PET material.[1]
Materials:
-
PET sample (e.g., pellets, ground bottle fragments)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Methanol (B129727) (MeOH), HPLC grade
-
Internal Standard (IS) stock solution (e.g., PET trimer d12 in a suitable solvent)
-
Glass vials with screw caps (B75204) (20 mL)
-
Oven or heating block
-
Centrifuge
-
Nitrogen evaporator (optional)
-
Autosampler vials for LC-MS analysis
Procedure:
-
Sample Preparation: Weigh approximately 0.4 g of the ground PET sample into a 20 mL glass vial.
-
Dissolution: Add 4 mL of HFIP to the vial.
-
Internal Standard Spiking: Add a known volume of the internal standard stock solution to the vial. The final concentration of the IS should be within the linear range of the analytical method.
-
Incubation: Securely cap the vial and place it in an oven at 40°C for 24 hours to ensure complete dissolution of the polymer.[1][6]
-
Precipitation: After cooling to room temperature, add 8 mL of methanol to the vial to act as an anti-solvent.[1]
-
Mixing: Shake the vial to ensure thorough mixing of the solvent and anti-solvent, which will induce the precipitation of the high molecular weight PET polymer.
-
Cooling: Place the vial at 4°C for 1 hour to facilitate complete precipitation.[1][6]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the precipitated polymer.[1]
-
Supernatant Collection: Carefully collect the supernatant, which contains the dissolved oligomers and the internal standard.
-
Solvent Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent for LC-MS analysis (e.g., methanol or acetonitrile/water).
-
Analysis: Transfer the final solution to an autosampler vial for LC-MS analysis.
Protocol 2: Solvent Extraction
This method is suitable for analyzing oligomers that are more readily extracted from the surface of the PET material and may be more representative of what could migrate from the polymer.
Materials:
-
PET sample (e.g., pellets, ground bottle fragments)
-
Dichloromethane (B109758) (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Internal Standard (IS) stock solution
-
Glass vials with screw caps
-
Ultrasonic bath
-
Filter (e.g., 0.45 µm PTFE syringe filter)
-
Nitrogen evaporator
-
Autosampler vials for LC-MS analysis
Procedure:
-
Sample Preparation: Weigh a known amount of the PET sample into a glass vial.
-
Internal Standard Spiking: Add a known volume of the internal standard stock solution directly to the sample.
-
Extraction: Add a measured volume of dichloromethane to the vial.
-
Ultrasonication: Place the vial in an ultrasonic bath for 1 hour to facilitate the extraction of oligomers.[1]
-
Extract Collection: Collect the solvent extract.
-
Repeat Extraction (Optional): The extraction process can be repeated with fresh solvent to ensure complete recovery of the extractable oligomers.
-
Combine Extracts: Combine the extracts from all extraction steps.
-
Filtration: Filter the combined extract to remove any particulate matter.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a low temperature.[1]
-
Reconstitution: Reconstitute the dried extract in a known volume of methanol or other suitable solvent for LC-MS analysis.[1]
-
Analysis: Transfer the final solution to an autosampler vial for LC-MS analysis.
Data Presentation
Quantitative data from the analysis of PET oligomers should be presented in a clear and structured format to allow for easy comparison. The following tables provide examples of how to summarize the results.
Table 1: Comparison of Oligomer Concentrations (ng/g of PET) using Different Sample Preparation Methods
| Oligomer | Total Dissolution | Solvent Extraction |
| Cyclic Dimer (TPA-EG)₂ | Concentration ± SD | Concentration ± SD |
| Cyclic Trimer (TPA-EG)₃ | Concentration ± SD | Concentration ± SD |
| Linear Dimer | Concentration ± SD | Concentration ± SD |
| ... | ... | ... |
Note: Data should be reported as the mean concentration ± standard deviation from replicate analyses.
Table 2: Recovery and Precision of the Analytical Method
| Oligomer | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) | Relative Standard Deviation (RSD, %) |
| Cyclic Trimer | e.g., 100 | Mean of replicates | Calculated value | Calculated value |
| ... | ... | ... | ... | ... |
Note: Recovery and precision should be assessed by spiking known concentrations of analytical standards into blank matrix extracts.
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the two sample preparation methods described.
Caption: Total Dissolution and Precipitation Workflow.
Caption: Solvent Extraction Workflow.
Conclusion
The accurate quantification of PET oligomers is essential for ensuring the safety and quality of products made from this polymer. The use of internal standards in conjunction with robust sample preparation methods, such as total dissolution/precipitation or solvent extraction, allows for reliable and reproducible results. The protocols and guidelines presented in this application note provide a comprehensive framework for researchers, scientists, and drug development professionals to develop and validate methods for PET oligomer analysis. The choice of sample preparation method and internal standard should be carefully considered based on the specific analytical goals and the nature of the PET material being investigated.
References
- 1. zaguan.unizar.es [zaguan.unizar.es]
- 2. Determination of oligomers in virgin and recycled polyethylene terephthalate (PET) samples by UPLC-MS-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes: Analytical Method for Detecting PET Cyclic Dimers in Plastics
Introduction
Polyethylene (B3416737) terephthalate (B1205515) (PET) is a widely used polymer in packaging, textiles, and other industrial applications. During the manufacturing process of PET, cyclic oligomers, including cyclic dimers, can be formed as non-intentionally added substances (NIAS). These low molecular weight compounds are not chemically bound to the polymer chain and can migrate from the plastic into contacting substances, such as food and beverages. Due to potential health concerns associated with the ingestion of these migrants, robust and sensitive analytical methods are required to identify and quantify PET cyclic dimers in the plastic material itself. This application note details a comprehensive protocol using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-qTOF-MS) for this purpose.
Principle
The analytical workflow involves the complete dissolution of the PET polymer sample, followed by the precipitation of the high molecular weight polymer, leaving the smaller oligomers in solution. The resulting extract is then analyzed by UHPLC-qTOF-MS. This technique provides the necessary selectivity and sensitivity for the accurate quantification of PET cyclic dimers and other oligomers. High-resolution mass spectrometry (HRMS) enables the precise identification of the target compounds based on their accurate mass and fragmentation patterns.
Apparatus and Reagents
-
Apparatus:
-
UHPLC-qTOF-MS system
-
Analytical balance (4 decimal places)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
Glass vials and tubes
-
Nitrogen evaporator
-
-
Reagents:
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), Chromasolv grade[1]
-
Methanol (B129727) (MeOH), LC-MS grade
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium (B1175870) formate, LC-MS grade
-
PET cyclic dimer and trimer analytical standards (e.g., from TRC Chemicals)[1]
-
Experimental Protocols
Protocol 1: Sample Preparation (Total Dissolution Method)
This method is highly efficient for the exhaustive extraction of oligomers from the PET matrix.[2]
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the PET plastic sample into a glass vial.
-
Dissolution: Add 1 mL of HFIP to the vial.[3] Vortex vigorously until the plastic is completely dissolved. This may take several minutes.
-
Polymer Precipitation: Add 9 mL of methanol to the solution to act as an anti-solvent.[2] A white precipitate of the high molecular weight PET polymer will form.
-
Separation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the precipitated polymer.
-
Extraction: Carefully transfer the supernatant, which contains the dissolved oligomers, to a clean glass tube.
-
Concentration: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of Acetonitrile/Water (50:50, v/v) for UHPLC-MS analysis.
-
Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an autosampler vial.
Protocol 2: UHPLC-qTOF-MS Analysis
This protocol outlines the instrumental parameters for the separation and detection of PET cyclic dimers.
-
Chromatographic Separation: Perform the separation using a C18 reversed-phase column.[4][5] A typical gradient elution using water and acetonitrile, both modified with a small amount of formic acid or ammonium formate, is effective.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Data should be acquired in full scan mode to detect all potential oligomers, with tandem MS (MS/MS) experiments performed for structural confirmation.
The following tables provide typical instrument parameters.
Table 1: Suggested UHPLC-qTOF-MS Instrumental Parameters
| Parameter | Setting |
|---|---|
| UHPLC System | |
| Analytical Column | Waters ACQUITY UPLC BEH C18 (e.g., 100 x 2.1 mm, 1.7 µm)[4][5] |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start at 10% B, increase to 95% B over 15 min, hold for 5 min, return to initial conditions. |
| qTOF-MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 120°C |
| Desolvation Temp. | 350°C |
| Mass Range | 100 - 1500 m/z |
| Collision Energy | For MS/MS fragmentation, use a ramp (e.g., 10-40 eV)[4] |
Data Presentation
The following table summarizes typical performance data for the analysis of PET cyclic oligomers using LC-MS based methods, as reported in the literature.
Table 2: Summary of Method Performance for PET Cyclic Oligomer Analysis
| Analyte | Matrix | Method | LOD | LOQ | Recovery (%) | Reference |
|---|---|---|---|---|---|---|
| PET Cyclic Dimers | Food Simulant (95% Ethanol) | UHPLC-qTOF-MS | 3.3 - 16.7 µg/L | 10.0 - 50.0 µg/L | 86.6 - 113.0 | [1] |
| PET Cyclic Oligomers | Teabags | LC-qTOF-MS | - | 3.2 - 17.2 ng/g | 80 - 112 | [6][7] |
| PET/PBT Cyclic Oligomers | Blood | UHPLC-qTOF-MS | 1.7 - 16.7 µg/mL | - | 84.2 - 114.6 |[5] |
Mandatory Visualization
The following diagram illustrates the logical workflow for the analysis of PET cyclic dimers.
References
- 1. mdpi.com [mdpi.com]
- 2. zaguan.unizar.es [zaguan.unizar.es]
- 3. US6392005B1 - Manufacturing method for decreasing the cyclic oligomer content in polyester - Google Patents [patents.google.com]
- 4. Odd-Even Effect of Polyesters‘ Cyclic Oligomers and the Definition of Oligomers Based on Physicochemical Properties [mdpi.com]
- 5. Liquid chromatography-mass spectrometry method for the determination of polyethylene terephthalate and polybutylene terephthalate cyclic oligomers in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of PET cyclic and linear oligomers in teabags by a validated LC-MS method - In silico toxicity assessment and consumer's exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Ethylene Terephthalate Cyclic Dimer-d8 for Enhanced Accuracy in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Ethylene (B1197577) Terephthalate (B1205515) Cyclic Dimer-d8 (ETPCD-d8) as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The focus is on the quantitative analysis of ethylene terephthalate cyclic dimer and other related oligomers that may migrate from food contact materials, such as Polyethylene Terephthalate (PET).
Introduction
Polyethylene terephthalate (PET) is a widely used polymer for food and beverage packaging.[1] During the manufacturing process, cyclic oligomers can form, which have the potential to migrate into foodstuffs.[2] Due to potential toxicological concerns, regulatory bodies and quality control laboratories require sensitive and accurate analytical methods for the quantification of these migrants.[3] While Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique for analyzing PET oligomers, GC-MS offers a viable alternative, particularly for thermally stable, semi-volatile compounds.
The use of a stable isotope-labeled internal standard, such as Ethylene Terephthalate Cyclic Dimer-d8, is crucial for achieving high accuracy and precision in quantitative GC-MS analysis. This internal standard closely mimics the chemical and physical properties of the native analyte, thereby compensating for variations in sample preparation, injection volume, and instrument response.[4]
The Role of this compound as an Internal Standard
This compound is an isotopically labeled version of the native ethylene terephthalate cyclic dimer, where eight hydrogen atoms have been replaced with deuterium. This substitution results in a molecule with a higher mass but nearly identical chromatographic behavior to the unlabeled analyte.
Key Advantages:
-
Improved Accuracy and Precision: Compensates for analyte loss during sample extraction and workup.
-
Correction for Matrix Effects: Mitigates the impact of co-eluting matrix components that can enhance or suppress the analyte signal.
-
Reliable Quantification: Provides a stable reference point for analyte quantification, even with minor variations in GC-MS system performance.
Experimental Protocols
Materials and Reagents
-
Analytes: Ethylene Terephthalate Cyclic Dimer standard
-
Internal Standard: this compound (ETPCD-d8)
-
Solvents: Dichloromethane (B109758) (DCM), Acetonitrile, Hexane (all GC-grade or higher)
-
Sample Matrix: Food simulant (e.g., 95% ethanol), polymer extract, or other relevant sample types.
-
Gases: Helium (99.999% purity) for GC carrier gas.
Standard and Sample Preparation
3.2.1. Preparation of Stock Solutions
-
Accurately weigh approximately 1 mg of Ethylene Terephthalate Cyclic Dimer and this compound into separate 1 mL volumetric flasks.
-
Dissolve the standards in dichloromethane to create stock solutions of approximately 1 mg/mL.
-
Store stock solutions at -20°C in amber vials.
3.2.2. Preparation of Calibration Standards
-
Prepare a series of calibration standards by serial dilution of the Ethylene Terephthalate Cyclic Dimer stock solution in a suitable solvent (e.g., dichloromethane).
-
Spike each calibration standard with a constant, known concentration of the this compound internal standard stock solution. A typical concentration for the internal standard is 100 ng/mL.
3.2.3. Sample Extraction (Example from a Liquid Food Simulant)
-
Take a known volume (e.g., 10 mL) of the food simulant sample.
-
Spike the sample with a known amount of the this compound internal standard solution.
-
Perform a liquid-liquid extraction by adding 5 mL of dichloromethane and vortexing for 2 minutes.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction twice more with fresh aliquots of dichloromethane.
-
Combine the organic extracts and evaporate to a final volume of 1 mL under a gentle stream of nitrogen.
-
The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following table outlines a typical set of GC-MS parameters for the analysis of Ethylene Terephthalate Cyclic Dimer using ETPCD-d8 as an internal standard. These parameters may require optimization for specific instruments and applications.
| Parameter | Value |
| Gas Chromatograph | |
| Injection Port | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Oven Program | |
| Initial Temperature | 100°C, hold for 1 min |
| Ramp 1 | 25°C/min to 250°C |
| Ramp 2 | 10°C/min to 320°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ions | |
| Ethylene Terephthalate Cyclic Dimer | m/z 149, 166, 384 |
| This compound | m/z 153, 170, 392 |
Note: The selection of quantification and qualifier ions should be confirmed by analyzing a pure standard of each compound.
Data Analysis and Quantitative Results
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated by plotting the response ratio (Analyte Area / Internal Standard Area) against the concentration of the analyte in the calibration standards. The concentration of the analyte in the unknown samples is then determined from this calibration curve.
Table 1: Example Calibration Data
| Analyte Conc. (ng/mL) | IS Conc. (ng/mL) | Analyte Area | IS Area | Response Ratio |
| 10 | 100 | 15,000 | 155,000 | 0.097 |
| 25 | 100 | 38,000 | 158,000 | 0.241 |
| 50 | 100 | 76,000 | 152,000 | 0.500 |
| 100 | 100 | 152,000 | 154,000 | 0.987 |
| 250 | 100 | 380,000 | 156,000 | 2.436 |
| 500 | 100 | 755,000 | 153,000 | 4.935 |
Table 2: Sample Quantification
| Sample ID | Analyte Area | IS Area | Response Ratio | Calculated Conc. (ng/mL) |
| Sample A | 55,000 | 151,000 | 0.364 | 72.8 |
| Sample B | 12,000 | 149,000 | 0.081 | 16.2 |
Visualizations
Experimental Workflow
Caption: Workflow for GC-MS analysis using an internal standard.
Internal Standard Logic
Caption: Logic of internal standard-based quantification.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of its corresponding native oligomer by GC-MS. The protocols and data presented here offer a solid foundation for researchers and scientists to develop and validate their own analytical methods for monitoring these important compounds in various matrices, particularly in the context of food safety and materials science. The inherent advantages of using a stable isotope-labeled internal standard lead to higher quality data and increased confidence in analytical results.
References
Application Notes and Protocols for NMR Spectroscopy of Ethylene Terephthalate Cyclic Dimer-d8
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Nuclear Magnetic Resonance (NMR) spectroscopy of Ethylene (B1197577) Terephthalate (B1205515) Cyclic Dimer-d8. This deuterated analog serves as a valuable internal standard for the quantitative analysis of polyethylene (B3416737) terephthalate (PET) oligomers and degradation products.
Application Notes
Introduction to Ethylene Terephthalate Cyclic Dimer-d8
This compound is the deuterated form of the corresponding cyclic dimer, a common low-molecular-weight species found in commercial PET products. Its primary application in a research setting is as an internal standard for analytical techniques such as NMR spectroscopy and mass spectrometry. The incorporation of eight deuterium (B1214612) atoms on the ethylene glycol moieties provides a distinct mass difference for mass spectrometry and, more importantly for this context, removes the corresponding proton signals from the ¹H NMR spectrum, simplifying spectral analysis and allowing for accurate quantification of non-deuterated analytes.
Key Applications
-
Quantitative NMR (qNMR): this compound is an ideal internal standard for qNMR analysis of PET oligomers, monomers (terephthalic acid and ethylene glycol), and other degradation products. By adding a known amount of the deuterated standard to a sample, the concentration of the analytes can be determined accurately by comparing the integral of the analyte signals to the integral of the aromatic proton signals of the standard.
-
Polymer Degradation Studies: In studies investigating the degradation of PET, this deuterated dimer can be used to spike samples to quantify the formation of various degradation products over time.[1][2][3][4]
-
Internal Standard for Mass Spectrometry: While this note focuses on NMR, it is worth mentioning its utility in mass spectrometry-based quantification methods, where it can account for variations in sample preparation and instrument response.
Expected NMR Spectral Features
The key feature of the ¹H NMR spectrum of this compound is the absence of signals corresponding to the ethylene glycol protons, which would typically appear around 4.7 ppm in the non-deuterated analog.[5] The spectrum is therefore simplified to a single signal for the aromatic protons of the terephthalate units.
In the ¹³C NMR spectrum, the signals for the deuterated carbons will be significantly broadened and reduced in intensity due to the carbon-deuterium coupling and the longer relaxation times of deuterated carbons. The primary observable signals will be those from the aromatic and carbonyl carbons of the terephthalate moiety.
Data Presentation
The following tables summarize the expected chemical shifts for this compound.
Note: The chemical shift values presented here are based on data reported for the non-deuterated Ethylene Terephthalate Cyclic Dimer in a CDCl₃/TFA solvent system and may vary slightly depending on the specific solvent and concentration used.[6]
Table 1: Expected ¹H NMR Spectral Data
| Protons | Expected Chemical Shift (δ) ppm | Multiplicity | Integration |
| Aromatic (C₆H₄) | ~8.10 | Singlet | 8H |
Table 2: Expected ¹³C NMR Spectral Data
| Carbon | Expected Chemical Shift (δ) ppm |
| Carbonyl (C=O) | ~164 |
| Quaternary Aromatic | ~134 |
| Aromatic CH | ~129 |
| Methylene (CD₂) | Not readily observed |
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Spectroscopy of this compound
This protocol outlines the procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
Trifluoroacetic acid (TFA), if needed for solubility
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette with glass wool plug
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-30 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
If the sample does not fully dissolve, add trifluoroacetic acid (TFA) dropwise (typically a few microliters) until a clear solution is obtained. Vortex gently to mix.
-
Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean NMR tube to a height of approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
NMR Instrument Parameters (Example for a 400 MHz Spectrometer):
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay (d1) | 5 s | 2 s |
| Acquisition Time | 4 s | 1 s |
| Spectral Width | 20 ppm | 240 ppm |
| Temperature | 298 K | 298 K |
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the CDCl₃ signal to 77.16 ppm for ¹³C NMR.
-
Integrate the signals in the ¹H NMR spectrum.
-
Protocol 2: Hypothetical Synthesis of this compound
This protocol is a hypothetical procedure based on general methods for the synthesis of PET oligomers and has not been experimentally validated.[7][8]
Materials:
-
Terephthaloyl chloride
-
Ethylene glycol-d4
-
High-purity, dry toluene
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes and ethyl acetate (B1210297) for elution
Procedure:
-
Reaction Setup:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve terephthaloyl chloride (1.0 eq) in dry toluene.
-
In a separate flask, prepare a solution of ethylene glycol-d4 (1.0 eq) and triethylamine (2.2 eq) in dry toluene.
-
-
Reaction:
-
Under a nitrogen atmosphere, add the ethylene glycol-d4/triethylamine solution dropwise to the terephthaloyl chloride solution over several hours with vigorous stirring at room temperature. The reaction is highly diluted to favor cyclization over polymerization.
-
After the addition is complete, allow the reaction to stir overnight at room temperature.
-
-
Work-up:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the cyclic dimer.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized this compound by NMR spectroscopy and mass spectrometry.
-
Mandatory Visualizations
Caption: Molecular structure of this compound.
Caption: Workflow for the NMR analysis of the deuterated dimer.
References
- 1. Current Knowledge on Polyethylene Terephthalate Degradation by Genetically Modified Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Evaluation of PET Degradation Using Artificial Microbial Consortia [frontiersin.org]
- 5. Synthesis of ethylene glycol and terephthalic acid from biomass for producing PET - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Industrial Chemistry Module | English | Green Chemistry [scranton.edu]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Ethylene Terephthalate Cyclic Dimer-d8
Welcome to the technical support center for the application of Ethylene Terephthalate Cyclic Dimer-d8 (PET Cyclic Dimer-d8) as an internal standard in LC-MS/MS analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common issues, and offer detailed experimental protocols for the accurate quantification of Ethylene Terephthalate Cyclic Dimer.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a stable isotope-labeled (SIL) internal standard. It is a deuterated form of the Ethylene Terephthalate Cyclic Dimer, a non-intentionally added substance (NIAS) that can migrate from Polyethylene Terephthalate (PET) materials used in food packaging, medical devices, and other consumer products.[1][2] It is considered the "gold standard" for quantifying its non-labeled counterpart because it has nearly identical chemical and physical properties.[1] This ensures it co-elutes during chromatography and experiences the same degree of matrix effects, allowing for accurate and precise correction of the analyte signal.
Q2: What are matrix effects and how do they impact my analysis?
A2: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix. This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of LC-MS/MS methods. Complex matrices, such as food simulants, biological fluids, or polymer extracts, are particularly prone to these effects.
Q3: How does a SIL internal standard like PET Cyclic Dimer-d8 compensate for matrix effects?
A3: By adding a known concentration of PET Cyclic Dimer-d8 to your samples, calibrators, and quality controls at the beginning of the sample preparation process, it acts as a mimic for the native analyte. Any variability during sample extraction, handling, and injection, as well as any ionization suppression or enhancement in the MS source, will affect both the analyte and the internal standard to the same degree. By calculating the peak area ratio of the analyte to the internal standard, these variations are normalized, leading to a more accurate quantification.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments using this compound.
Problem 1: Poor reproducibility of the analyte/internal standard (IS) area ratio.
| Potential Cause | Recommended Solution |
| Inconsistent IS Spiking: Inaccurate or inconsistent addition of the IS solution to samples. | Ensure the IS spiking solution is fully homogenized before use. Use a calibrated pipette and verify its precision. Add the IS at the very beginning of the sample preparation process to account for variability in extraction recovery. |
| IS Adsorption: The analyte or IS may adsorb to sample containers or pipette tips, especially at low concentrations. | Use low-adsorption labware (e.g., silanized glass vials or polypropylene (B1209903) tubes). Pre-rinse pipette tips with the sample matrix. |
| Sample Inhomogeneity: The analyte may not be evenly distributed throughout the sample matrix. | Ensure thorough mixing, vortexing, or sonication of the sample before aliquoting and spiking with the IS. |
Problem 2: The analyte and PET Cyclic Dimer-d8 do not perfectly co-elute.
| Potential Cause | Recommended Solution |
| Isotope Effect: The presence of deuterium (B1214612) can sometimes cause a slight shift in retention time, leading to the IS eluting slightly earlier or later than the analyte. If this shift is significant, they may experience differential matrix effects. | Chromatographic Optimization: Modify the gradient elution profile (e.g., decrease the ramp speed) to improve resolution and minimize the separation between the analyte and IS. Experiment with different analytical columns (e.g., different stationary phase chemistry or particle size). |
| Column Degradation: Loss of stationary phase or column contamination can alter selectivity and peak shape. | Replace the analytical column. Implement a robust column washing protocol between batches to prevent the buildup of matrix components. |
Problem 3: Unexpectedly high or low analyte concentrations.
| Potential Cause | Recommended Solution | | :--- | Recommended Solution | | Isotopic Impurity of IS: The PET Cyclic Dimer-d8 standard may contain a small percentage of the non-labeled analyte. | Consult the Certificate of Analysis for the isotopic purity of the standard. If significant, the contribution of the unlabeled portion in the IS to the analyte signal must be subtracted from the measured analyte response. | | Cross-Contamination/Carryover: Residual analyte from a high-concentration sample is carried over to the next injection. | Optimize the autosampler wash procedure. Use a strong organic solvent and consider multiple wash cycles. Inject a blank sample after a high-concentration sample to confirm the absence of carryover. | | Incorrect IS Concentration: Errors in the preparation of the IS stock or spiking solutions. | Carefully re-prepare the internal standard solutions and verify the concentration. Store stock solutions under recommended conditions (-20°C) to ensure stability.[3] |
Experimental Protocols & Data
Representative Experimental Protocol
This protocol is a representative example for the quantification of PET Cyclic Dimer in a food simulant (e.g., 50% ethanol) using PET Cyclic Dimer-d8. Note: This is an illustrative protocol and should be optimized for your specific application and instrumentation.
1. Preparation of Standard and Spiking Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of PET Cyclic Dimer and dissolve in 1 mL of acetonitrile (B52724).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of PET Cyclic Dimer-d8 and dissolve in 1 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the analyte stock solution in the food simulant.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile to a final concentration of 100 ng/mL.
2. Sample Preparation:
-
To 500 µL of each sample (calibrator, QC, or unknown), add 10 µL of the 100 ng/mL IS Spiking Solution.
-
Vortex each tube for 30 seconds.
-
If necessary, perform a sample cleanup step (e.g., solid-phase extraction or protein precipitation if using a biological matrix).
-
Transfer the final extract to an autosampler vial for analysis.
3. LC-MS/MS Parameters (Illustrative):
| Parameter | Value |
| LC Column: | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A: | Water with 0.1% Formic Acid |
| Mobile Phase B: | Acetonitrile with 0.1% Formic Acid |
| Gradient: | Start at 30% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate: | 0.3 mL/min |
| Injection Volume: | 5 µL |
| Ionization Mode: | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte): | e.g., m/z 385.1 -> 193.1 |
| MRM Transition (IS): | e.g., m/z 393.1 -> 193.1 |
Note: MRM transitions are hypothetical and must be optimized for the specific instrument.
Data Presentation: Overcoming Matrix Effects
The following table provides illustrative data demonstrating the effectiveness of PET Cyclic Dimer-d8 in compensating for matrix effects in two different lots of a complex matrix.
| Sample Type | Analyte Peak Area (No IS) | IS Peak Area | Analyte/IS Ratio | Calculated Concentration (ng/mL) | Accuracy (%) |
| Neat Standard (10 ng/mL) | 1,000,000 | 1,050,000 | 0.952 | 10.0 | 100 |
| Matrix Lot A (spiked at 10 ng/mL) | 550,000 (45% suppression) | 570,000 | 0.965 | 10.1 | 101 |
| Matrix Lot B (spiked at 10 ng/mL) | 320,000 (68% suppression) | 345,000 | 0.928 | 9.8 | 98 |
As shown, even with significant and variable ion suppression (45% and 68%), the Analyte/IS ratio remains stable, allowing for accurate quantification within ±2% of the true value.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for using PET Cyclic Dimer-d8 in a quantitative LC-MS/MS analysis.
Logic Diagram: Correcting for Matrix Effects
This diagram explains the logical principle behind how a stable isotope-labeled internal standard corrects for matrix effects.
References
Technical Support Center: LC-MS Analysis of Ethylene Terephthalate Cyclic Dimer-d8
Welcome to the technical support center for the optimization of your Liquid Chromatography-Mass Spectrometry (LC-MS) method for Ethylene Terephthalate (B1205515) Cyclic Dimer-d8. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving accurate and robust results.
Troubleshooting Guide
This section addresses common issues encountered during the LC-MS analysis of Ethylene Terephthalate Cyclic Dimer-d8.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal for this compound | 1. Incorrect Mass Spectrometer Settings: Wrong precursor/product ion selected, insufficient ionization. 2. Sample Preparation Issue: Incomplete extraction, degradation of the analyte. 3. LC Method Problem: Poor retention, co-elution with interfering substances. 4. Instrument Malfunction: Clogged lines, faulty detector. | 1. Verify the m/z values for the precursor and product ions. Optimize source parameters (e.g., capillary voltage, gas flow, temperature). Consider using adducts like [M+Na]+ for better sensitivity. 2. Review the extraction protocol. Ensure complete dissolution of the sample matrix. Use fresh, high-purity solvents. 3. Adjust the mobile phase gradient to ensure proper retention on the column. Check for matrix effects by analyzing the standard in a clean solvent and comparing it to the matrix. 4. Perform routine instrument maintenance and calibration. |
| High Background Noise or Interferences | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation solvents. 2. Matrix Effects: Co-eluting compounds from the sample matrix suppressing or enhancing the signal. 3. Carryover from Previous Injections: Adsorption of the analyte or other compounds onto the column or in the injection port. | 1. Use LC-MS grade solvents and freshly prepared mobile phases. 2. Improve sample clean-up procedures. A solid-phase extraction (SPE) step may be necessary. Dilute the sample if possible. 3. Implement a robust needle and column wash method between injections. Inject a blank solvent after a high-concentration sample to check for carryover. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column Overload: Injecting too much sample. 2. Inappropriate Mobile Phase: pH or solvent composition not optimal for the analyte. 3. Column Degradation: Loss of stationary phase, voids in the column bed. 4. Secondary Interactions: Analyte interacting with active sites on the column or in the system. | 1. Reduce the injection volume or dilute the sample. 2. Ensure the mobile phase pH is appropriate for the analyte's pKa. Adjust the organic solvent percentage in the starting conditions of the gradient. 3. Replace the column with a new one of the same type. Use a guard column to protect the analytical column. 4. Add a small amount of a competing agent to the mobile phase, if compatible with MS detection. |
| Inconsistent Retention Times | 1. Unstable LC Pump Performance: Fluctuations in flow rate or gradient composition. 2. Column Temperature Variations: Inconsistent heating or cooling of the column. 3. Changes in Mobile Phase Composition: Evaporation of the organic solvent, degradation of additives. | 1. Purge the LC pumps and ensure a stable baseline pressure. 2. Use a column oven to maintain a constant temperature. 3. Prepare fresh mobile phases daily and keep the solvent bottles capped. |
| Isotopic Crosstalk from Non-labeled Dimer | 1. Presence of Native Ethylene Terephthalate Cyclic Dimer in Samples: The non-labeled analog is often present in samples derived from PET materials. 2. In-source Fragmentation: Fragmentation of larger oligomers into the mass range of the dimer. | 1. Ensure sufficient chromatographic separation between the deuterated standard and its non-labeled counterpart. 2. Optimize MS source conditions to minimize in-source fragmentation. Use a lower collision energy if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in LC-MS analysis?
A1: this compound is a stable isotope-labeled internal standard. It is used to improve the accuracy and precision of the quantification of the native (non-labeled) Ethylene Terephthalate Cyclic Dimer. Since it has a very similar chemical structure and chromatographic behavior to the analyte but a different mass, it can compensate for variations in sample preparation, injection volume, and matrix effects.
Q2: What are the expected precursor and product ions for this compound in mass spectrometry?
A2: The exact m/z values will depend on the adduct formed during ionization. For electrospray ionization (ESI) in positive mode, you would typically look for the protonated molecule [M+H]+ or sodium adduct [M+Na]+. Given the molecular weight of the non-deuterated dimer (C20H16O8) is approximately 384.34 g/mol , the deuterated version (d8) will have a higher mass. The specific precursor ion to monitor should be calculated based on the exact mass of the d8 standard. Product ions for MS/MS analysis would be generated by fragmentation of this precursor.
Q3: How can I minimize matrix effects when analyzing complex samples?
A3: Matrix effects can be minimized by:
-
Effective Sample Preparation: Employing techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or QuEChERS to remove interfering components.
-
Chromatographic Separation: Optimizing the LC method to separate the analyte from co-eluting matrix components.
-
Use of an Internal Standard: Using a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, but ensure the analyte concentration remains above the limit of quantification.
Q4: What type of LC column is recommended for the analysis of this compound?
A4: A reversed-phase C18 column is commonly used for the separation of PET cyclic oligomers.[1][2] Columns with a smaller particle size (e.g., sub-2 µm) can provide higher resolution and efficiency, especially in UHPLC systems.[1][2]
Q5: What are typical mobile phases for this analysis?
A5: A gradient elution using water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) is standard.[1][3] Formic acid (typically at 0.1%) is often added to the mobile phase to improve peak shape and ionization efficiency in positive ESI mode.[1]
Experimental Protocols
Sample Preparation: Total Dissolution Method for Solid PET Samples
This protocol is adapted from methodologies for analyzing oligomers in polyethylene (B3416737) terephthalate.[3][4]
-
Weighing: Accurately weigh approximately 10-20 mg of the PET sample into a glass vial.
-
Dissolution: Add 1 mL of a suitable solvent like hexafluoroisopropanol (HFIP) to dissolve the polymer. Vortex for 1-2 minutes and allow it to stand until the sample is completely dissolved.
-
Spiking: Add a known amount of this compound solution (in a compatible solvent) as the internal standard.
-
Precipitation: Add 4 mL of an anti-solvent such as methanol to precipitate the polymer. Vortex thoroughly.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated polymer.
-
Extraction: Carefully transfer the supernatant, which contains the oligomers and the internal standard, to a new vial.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase composition.
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Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS system.
LC-MS/MS Method Parameters
The following are typical starting parameters that should be optimized for your specific instrument and application.
Liquid Chromatography Parameters
| Parameter | Recommended Value |
| Column | C18 reversed-phase, 150 mm x 2.1 mm, 1.7 µm particle size[1][2] |
| Mobile Phase A | Water with 0.1% Formic Acid[1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1] |
| Flow Rate | 0.3 mL/min[1] |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 5% B |
Mass Spectrometry Parameters (Positive ESI Mode)
| Parameter | Recommended Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 - 4.5 kV[5] |
| Source Temperature | 120 - 150 °C[5] |
| Desolvation Temperature | 250 - 400 °C[5] |
| Desolvation Gas Flow | 500 - 800 L/hr[5] |
| Collision Energy | Optimize for specific precursor-product ion transition |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid chromatography-mass spectrometry method for the determination of polyethylene terephthalate and polybutylene terephthalate cyclic oligomers in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zaguan.unizar.es [zaguan.unizar.es]
- 4. Development and validation of a LC-MS/MS method for the analysis of bisphenol a in polyethylene terephthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Minimizing Ion Suppression with Ethylene Terephthalate Cyclic Dimer-d8
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing ion suppression in liquid chromatography-mass spectrometry (LC-MS/MS) analysis using Ethylene Terephthalate Cyclic Dimer-d8 as a stable isotope-labeled internal standard (SIL-IS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte in the mass spectrometer's ion source.[1][2] This phenomenon is caused by co-eluting components from the sample matrix (e.g., plasma, urine, environmental samples) that interfere with the ionization process.[1][3][4] The result is a decreased signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of the analysis, potentially leading to unreliable quantitative results.[2][4][5]
Q2: How does this compound help in minimizing ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). The key principle behind using a SIL-IS is that it has nearly identical physicochemical properties to the non-labeled analyte (Ethylene Terephthalate Cyclic Dimer).[6] Consequently, during sample preparation, chromatography, and ionization, the SIL-IS and the analyte behave almost identically.[6] If ion suppression occurs, it will affect both the analyte and the SIL-IS to the same extent. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.[1][7]
Q3: What are the common sources of ion suppression?
A3: Ion suppression can originate from various endogenous and exogenous sources, including:
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Endogenous matrix components: Salts, proteins, lipids (especially phospholipids), and other small molecules naturally present in biological samples.[8]
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Exogenous substances: Dosing vehicles, anticoagulants (e.g., heparin), plasticizers from laboratory consumables, and mobile phase additives.[8]
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High analyte concentration: At very high concentrations, the analyte itself can cause self-suppression.[8]
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Co-eluting metabolites: Metabolites of the analyte that may have similar structures and chromatographic retention times.[8]
Q4: Can the use of a deuterated standard like this compound completely eliminate ion suppression?
A4: While highly effective, a deuterated internal standard does not eliminate the phenomenon of ion suppression itself; it compensates for its effects.[7] The goal is for the ratio of the analyte to the internal standard to remain constant, even if the absolute signal intensities of both are suppressed.[1] However, a significant chromatographic separation between the deuterated standard and the analyte, known as the "deuterium isotope effect," can sometimes occur.[9][10] If this separation is large enough that the two compounds do not co-elute, they may experience different degrees of ion suppression, which would compromise the accuracy of the correction.[10]
Q5: When should I be concerned about the "deuterium isotope effect"?
A5: The deuterium (B1214612) isotope effect is more likely to be a concern with ultra-high-performance liquid chromatography (UHPLC) systems that provide very high chromatographic resolution.[9] This can lead to a slight separation of the deuterated internal standard from the native analyte.[9] It is crucial during method development to verify that the analyte and this compound co-elute or that any separation is minimal and does not impact the analyte/internal standard ratio across different matrices.
Troubleshooting Guides
Problem: Poor Signal Intensity or High Variability in Results
Possible Cause: Significant ion suppression is affecting your analysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing ion suppression.
Solutions:
-
Confirm and Quantify Ion Suppression:
-
Post-Column Infusion (Qualitative): Continuously infuse a standard solution of your analyte into the MS while injecting a blank matrix extract. A drop in the baseline signal at certain retention times indicates regions of ion suppression.[8][11]
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Post-Extraction Spike Analysis (Quantitative): Compare the analyte response in a neat solution to its response in a spiked, extracted blank matrix. This allows for a quantitative assessment of the matrix effect.[8]
-
-
Optimize Sample Preparation:
-
The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1] Consider more rigorous sample cleanup techniques.
-
Protein Precipitation (PPT): Simple, but may not remove all interfering phospholipids (B1166683).
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Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT.
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Solid-Phase Extraction (SPE): Offers the most selective sample cleanup and is highly effective at removing salts and phospholipids that are major contributors to ion suppression.[1]
-
-
Optimize Chromatographic Conditions:
-
Adjusting the LC method can chromatographically separate the analyte from interfering matrix components.[1][11]
-
Modify Gradient Profile: A shallower gradient can improve resolution.[8]
-
Change Mobile Phase: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity.[8]
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Use a Different Column: A column with a different stationary phase (e.g., Phenyl-Hexyl, Biphenyl) can change the elution order of the analyte and interferences.[8]
-
-
Verify Co-elution of Analyte and this compound:
-
Overlay the chromatograms of the analyte and the internal standard. Ensure they have the same or very similar retention times under your final chromatographic conditions. If significant separation is observed, adjust the chromatography to promote co-elution.
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Problem: Inconsistent Analyte/Internal Standard Ratio
Possible Cause: The analyte and this compound are experiencing different degrees of ion suppression due to chromatographic separation (deuterium isotope effect).
Solutions:
-
Broaden Chromatographic Peaks: While generally undesirable, slightly broader peaks can sometimes ensure better overlap between the analyte and the internal standard, leading to more consistent ratios. This can be achieved by using a less efficient column or a faster gradient.
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Adjust Mobile Phase Composition: Minor changes to the organic solvent ratio or additives can sometimes alter the retention times just enough to improve co-elution.
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Evaluate a Different Labeled Standard: If co-elution cannot be achieved, consider using a ¹³C-labeled internal standard if available, as these are less prone to chromatographic shifts compared to deuterated standards.[9]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
Objective: To quantify the degree of ion suppression for your analyte in the presence of the sample matrix.
Methodology:
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Prepare Three Sets of Samples:
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Set A (Neat Solution): Spike the analyte and this compound into the final mobile phase or reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).
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Set B (Post-Extraction Spike): Extract a blank biological matrix using your established protocol. Spike the analyte and the internal standard into the final, extracted matrix at the same concentration as Set A.[8]
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Set C (Pre-Extraction Spike): (For recovery assessment) Spike the analyte and internal standard into the blank matrix before the extraction procedure.[8]
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
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Calculate Matrix Effect:
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Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
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A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
-
Calculate IS-Normalized Matrix Factor:
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Calculate the analyte/IS peak area ratio for both Set A and Set B.
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IS-Normalized Matrix Factor = (Ratio in Set B / Ratio in Set A)
-
The coefficient of variation (CV%) of the IS-normalized matrix factor across at least six different lots of matrix should be ≤15%.[6]
-
Protocol 2: General LC-MS/MS Method Using this compound
Objective: A representative protocol for the analysis of Ethylene Terephthalate Cyclic Dimer using its deuterated internal standard.
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | Hypothetical: e.g., m/z 385 -> 193 |
| MRM Transition (IS) | Hypothetical: e.g., m/z 393 -> 197 |
| Internal Standard Spiking | Add this compound to all samples (calibrators, QCs, unknowns) at a constant concentration early in the sample preparation process. |
Note: The MRM transitions provided are hypothetical and should be optimized for the specific analyte and instrument.
Data Presentation
Table 1: Matrix Effect Assessment in Human Plasma
| Matrix Lot | Analyte Peak Area (Post-Spike) | IS Peak Area (Post-Spike) | Analyte/IS Ratio | IS-Normalized Matrix Factor |
| 1 | 45,280 | 98,900 | 0.458 | 0.98 |
| 2 | 42,150 | 95,850 | 0.440 | 0.94 |
| 3 | 48,990 | 101,200 | 0.484 | 1.03 |
| 4 | 40,500 | 92,500 | 0.438 | 0.93 |
| 5 | 51,230 | 105,600 | 0.485 | 1.04 |
| 6 | 46,700 | 99,800 | 0.468 | 1.00 |
| Mean | 0.99 | |||
| %CV | 4.8% |
Based on a neat solution Analyte/IS Ratio of 0.469. The %CV of the IS-Normalized Matrix Factor is well within the acceptable limit of 15%.
Table 2: Impact of Sample Preparation on Ion Suppression
| Sample Preparation Method | Analyte Signal Suppression (%) | IS Signal Suppression (%) | Analyte/IS Ratio Consistency (%CV) |
| Protein Precipitation | 65% | 63% | 4.2% |
| Liquid-Liquid Extraction | 32% | 31% | 2.8% |
| Solid-Phase Extraction | 8% | 9% | 1.5% |
This table illustrates that while all methods show consistent analyte/IS ratios due to the effectiveness of the SIL-IS, more rigorous cleanup methods like SPE significantly reduce the absolute signal suppression.
Signaling Pathways and Workflows
References
- 1. longdom.org [longdom.org]
- 2. providiongroup.com [providiongroup.com]
- 3. zefsci.com [zefsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. benchchem.com [benchchem.com]
- 9. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Correcting for Analyte Loss with Internal Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using internal standards to correct for analyte loss during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is it used?
An internal standard (IS) is a chemical substance of a known concentration that is added to all samples, including calibration standards and unknowns, before sample preparation.[1][2] Its primary purpose is to compensate for variations that can occur during the analytical process, thereby improving the precision and accuracy of quantitative analysis.[3][4][5] By adding the IS early in the workflow, it experiences similar losses as the analyte of interest during sample preparation steps like extraction, evaporation, and reconstitution.[2][6] The final measurement is based on the ratio of the analyte signal to the internal standard signal, which helps to correct for analyte loss and variability in injection volume or instrument response.[1][6][7]
Q2: What are the different types of internal standards?
There are two main types of internal standards:
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Stable Isotope-Labeled (SIL) Internal Standards: These are considered the gold standard.[8] They are structurally identical to the analyte but are labeled with heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[8] Because their physicochemical properties are nearly identical to the analyte, they co-elute and experience the same matrix effects, providing the most accurate correction.[9][10]
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Structural Analogs: These are molecules that are chemically similar to the analyte but not identical.[8] They are used when a SIL IS is not available. It is crucial to validate that the structural analog behaves similarly to the analyte during sample preparation and analysis.[8]
Q3: What are the key criteria for selecting a suitable internal standard?
Choosing the right internal standard is critical for reliable results.[3] Key selection criteria include:
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Similarity to Analyte: The internal standard should have chemical and physical properties as close to the analyte as possible.[3][4] This ensures it behaves similarly during sample preparation and analysis.[1][2]
-
Purity: The internal standard should be of high purity and should not contain the analyte of interest as an impurity.[11]
-
No Interference: The internal standard must not be naturally present in the sample matrix and should be chromatographically resolved from the analyte and other matrix components.[1][12][13]
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Stability: The internal standard must be chemically stable throughout the entire analytical procedure.[4][14]
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Elution Time: It should elute near the analyte of interest without overlapping.[13][15]
-
Detector Response: The internal standard should provide a strong and reproducible signal at the concentration used.[9][12]
Troubleshooting Guides
Problem 1: High variability in the internal standard peak area across a sample batch.
High variability in the IS response can compromise the accuracy of your results.[5] This can manifest as a high coefficient of variation (%CV) in the IS peak area.
-
Possible Cause: Inconsistent pipetting of the internal standard.
-
Solution: Verify the calibration and proper use of all pipettes. Ensure consistent and accurate addition of the IS to every sample.[16]
-
-
Possible Cause: Inefficient or inconsistent mixing of the internal standard with the sample.
-
Solution: Ensure the internal standard is thoroughly vortexed or mixed with the sample matrix before any extraction steps.[16]
-
-
Possible Cause: Variable extraction recovery.
-
Possible Cause: Matrix effects.
Problem 2: Low recovery of the internal standard.
Low recovery of the internal standard suggests that a significant portion of both the IS and the analyte is being lost during sample preparation.
-
Possible Cause: Inefficient extraction.
-
Solution: Re-evaluate and optimize the extraction solvent, pH, and mixing time. Ensure the chosen extraction method is suitable for the analyte and matrix.
-
-
Possible Cause: Degradation of the internal standard.
-
Solution: Assess the stability of the internal standard under the sample preparation conditions (e.g., pH, temperature).[16] If degradation is suspected, a less harsh sample preparation method may be needed.
-
-
Possible Cause: Incomplete reconstitution.
-
Solution: After an evaporation step, ensure the residue is completely redissolved in the reconstitution solvent.[16] Vortexing and sonication can aid in this process.
-
Problem 3: The internal standard peak is not detected or has a very low signal.
-
Possible Cause: The internal standard was not added to the sample.
-
Solution: Review your sample preparation workflow to ensure the IS addition step was not missed. Implement a checklist to prevent this error.
-
-
Possible Cause: The concentration of the internal standard is too low.
-
Solution: Verify the concentration of your internal standard stock solution. The IS should be added at a concentration that provides a strong, detectable signal.[12]
-
-
Possible Cause: Instrument issues.
-
Solution: Check the instrument parameters, such as the mass spectrometer settings, to ensure they are appropriate for detecting the internal standard. A dirty ion source can also lead to poor signal.[16]
-
Data Presentation
Table 1: General Acceptance Criteria for Internal Standard Recovery
| Parameter | Acceptance Range | Notes |
| Internal Standard Recovery (%) | 70 - 130% | This is a general guideline; specific assays may have different requirements. Consistency across the batch is more critical than absolute recovery. |
| Coefficient of Variation (%CV) of IS Peak Area | < 15% | For calibration standards and quality control samples. A lower %CV is desirable. |
Experimental Protocols
Protocol 1: General Procedure for Using an Internal Standard
-
Prepare Internal Standard Stock Solution: Accurately prepare a stock solution of the internal standard in a suitable solvent.
-
Spike Samples: Add a precise and consistent volume of the internal standard stock solution to all samples, calibration standards, and quality controls at the earliest stage of sample preparation.[2]
-
Sample Preparation: Perform the sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).
-
Analysis: Analyze the prepared samples using the analytical instrument (e.g., LC-MS, GC-MS).
-
Data Processing: Determine the peak areas of both the analyte and the internal standard.
-
Calculate Response Ratio: Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantification: Use the response ratio to construct a calibration curve and determine the concentration of the analyte in the unknown samples.[7]
Protocol 2: Calculation of Analyte Concentration Using an Internal Standard
The relationship between the response ratio and concentration is typically described by the following equation:
(Analyte Signal / Internal Standard Signal) = Response Factor * (Analyte Concentration / Internal Standard Concentration)
-
Determine the Response Factor (RF):
-
Prepare a standard solution with a known concentration of both the analyte and the internal standard.
-
Analyze this solution and measure the peak areas of the analyte (A_analyte) and the internal standard (A_is).
-
Calculate the RF using the known concentrations (C_analyte and C_is): RF = (A_analyte / A_is) / (C_analyte / C_is)
-
-
Calculate the Analyte Concentration in an Unknown Sample:
-
Add the same amount of internal standard to your unknown sample and analyze it.
-
Measure the peak areas of the analyte and the internal standard in the unknown sample.
-
Rearrange the equation to solve for the analyte concentration in the unknown sample (C_analyte_unknown): C_analyte_unknown = (A_analyte_unknown / A_is_unknown) * (C_is / RF)
-
Visualizations
Caption: Experimental workflow for using an internal standard.
Caption: Decision tree for selecting an internal standard.
Caption: Principle of analyte loss correction with an internal standard.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. scioninstruments.com [scioninstruments.com]
- 3. nebiolab.com [nebiolab.com]
- 4. Internal Standard Method Explained in Analytical Chemistry - WIN SOURCE BLOG [blog.win-source.net]
- 5. tandfonline.com [tandfonline.com]
- 6. learning.sepscience.com [learning.sepscience.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. welchlab.com [welchlab.com]
- 10. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Internal Standards: Strategies From the Frontline | Separation Science [sepscience.com]
- 14. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 15. Internal standard - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Ethylene Terephthalate Cyclic Dimer-d8
This technical support center provides guidance on the stability of Ethylene (B1197577) Terephthalate Cyclic Dimer-d8 in solution for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for neat Ethylene Terephthalate Cyclic Dimer-d8?
A1: The neat compound, as a solid, should be stored at -20°C for long-term stability.[1] It is typically shipped at room temperature, and this short-term exposure is not expected to compromise the product's quality.[1]
Q2: In which solvents is this compound soluble?
A2: Based on supplier information, this compound is slightly soluble in chloroform (B151607) and ethyl acetate.[1] For other organic solvents, it is recommended to perform small-scale solubility tests.
Q3: How should I prepare solutions of this compound?
A3: Due to its limited solubility, it is advisable to prepare solutions by weighing the desired amount of the solid and adding the solvent. Sonication may aid in dissolution. It is recommended to prepare fresh solutions for each experiment to minimize potential degradation.
Q4: What is the primary degradation pathway for this compound in solution?
A4: As a cyclic ester, the primary degradation pathway is hydrolysis, which involves the cleavage of the ester bonds. This reaction is catalyzed by the presence of acids or bases and will result in the opening of the cyclic structure. The reaction with neutral water is generally slow.
Q5: Does the deuterium (B1214612) labeling affect the stability of the molecule in solution?
A5: Deuterium itself is a stable isotope and does not have a shelf life.[2] The C-D bonds are stronger than C-H bonds, which can sometimes slow down metabolic degradation (a phenomenon known as the kinetic isotope effect). However, for hydrolytic stability, which is the main concern for this molecule in solution, the effect of deuteration on the ethylene glycol bridge is expected to be minimal as the ester linkages are the reactive sites. The overall stability will be dictated by the inherent reactivity of the ester groups.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent analytical results (e.g., varying peak areas in chromatography). | Degradation of the compound in solution. | Prepare fresh solutions before each analytical run. If using a stock solution, evaluate its stability over the intended period of use by analyzing it at different time points. Ensure the solvent is free of acidic or basic contaminants. |
| Inaccurate pipetting or weighing. | Calibrate balances and pipettes regularly. Ensure proper technique when preparing solutions. | |
| Appearance of unexpected peaks in chromatograms. | The new peaks may be degradation products. | Perform a forced degradation study (see Experimental Protocols) to identify the retention times of potential degradation products. This will help confirm if the new peaks correspond to the hydrolysis of the dimer. |
| Contamination of the solvent or glassware. | Use high-purity solvents and ensure all glassware is thoroughly cleaned and dried. | |
| Difficulty dissolving the compound. | Low solubility in the chosen solvent. | Try gentle heating or sonication to aid dissolution. If solubility remains an issue, consider a different solvent system. A certificate of analysis indicates slight solubility in chloroform and ethyl acetate.[1] |
Data Presentation
Table 1: Recommended Storage and Expected Relative Stability of this compound Solutions
| Solvent Type | Recommended Storage Temperature | Expected Relative Stability | Rationale |
| Aprotic (e.g., Acetonitrile (B52724), Tetrahydrofuran) | -20°C (short-term), -80°C (long-term) | High | Low water content and absence of acidic/basic groups minimize hydrolysis. |
| Halogenated (e.g., Chloroform, Dichloromethane) | -20°C (short-term), -80°C (long-term) | Moderate to High | Generally stable, but be aware of potential for acidic impurities (e.g., HCl in chloroform). |
| Protic (e.g., Methanol, Ethanol) | -80°C, prepare fresh | Moderate | Can participate in transesterification or contain water, leading to hydrolysis. |
| Aqueous Buffers | Not Recommended | Low | Highly susceptible to pH-dependent hydrolysis. Acidic or basic conditions will catalyze degradation. |
Disclaimer: This table provides general guidance based on chemical principles. It is highly recommended to perform a stability study for your specific solvent and storage conditions.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method Development
This protocol outlines the steps to assess the stability of this compound in a specific solution.
-
Method Development:
-
Develop a reverse-phase HPLC method capable of separating the intact this compound from potential degradation products.
-
Column: C18, 3.5 µm, 4.6 x 150 mm (or similar)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, can be a good starting point.
-
Detection: UV at a wavelength where the compound has significant absorbance (e.g., determined by UV scan).
-
Injection Volume: 10 µL
-
Flow Rate: 1.0 mL/min
-
-
Forced Degradation Study:
-
Prepare solutions of the compound in the chosen solvent.
-
Expose these solutions to various stress conditions to intentionally induce degradation:
-
Acidic: Add 0.1 M HCl and heat at 60°C.
-
Basic: Add 0.1 M NaOH and keep at room temperature.
-
Oxidative: Add 3% H₂O₂ and keep at room temperature.
-
Thermal: Heat the solution at 60°C.
-
-
Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
The goal is to achieve 10-30% degradation of the main compound.
-
-
Method Validation:
-
Ensure the HPLC method can resolve the parent peak from all degradation peaks. The use of a photodiode array (PDA) detector can help in assessing peak purity.
-
-
Stability Study:
-
Prepare a solution of this compound in your solvent of interest at a known concentration.
-
Store the solution under your intended experimental conditions (e.g., room temperature, 4°C, -20°C).
-
Analyze the solution at defined time points (e.g., 0, 24, 48, 72 hours, and weekly).
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Proposed hydrolytic degradation pathway.
References
Technical Support Center: Internal Standard Concentration Selection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate concentration for their internal standard (IS) in analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is selecting the right internal standard concentration crucial?
An internal standard is added at a constant concentration to all samples, calibrators, and quality controls to compensate for variability during the analytical process.[1][2][3] The correct concentration ensures that the IS signal is stable and accurately reflects any variations in the analytical procedure, such as inconsistencies in sample preparation, injection volume, or instrument response.[1][4] An inappropriate concentration can lead to inaccurate and imprecise quantification of the analyte.[5][6]
Q2: What is the general guideline for an appropriate internal standard concentration?
A common recommendation is to use an internal standard concentration that is similar to the concentration of the analyte in the middle of the calibration range.[2][7][8] This approach aims to achieve a response ratio (analyte peak area / IS peak area) close to one, which can improve precision.[7] However, the optimal concentration can be method-specific and may require experimental determination.[9]
Q3: Can I use the same internal standard concentration for all my analytes in a multi-analyte assay?
While it is possible, it is often more effective to use multiple internal standards, especially when the target analytes have a wide range of concentrations or different chemical properties.[2] If a single IS is used, its concentration should be carefully chosen to be appropriate for the majority of the analytes, or for the most critical ones.
Q4: What are the consequences of an internal standard concentration that is too low?
An internal standard concentration that is too low can result in a poor signal-to-noise ratio (S/N).[10] This can lead to high variability in the IS peak area, poor integration, and consequently, imprecise and inaccurate results.[5] The beneficial effects of the IS can be overwhelmed by random statistical errors in its peak area measurement.[5]
Q5: What are the consequences of an internal standard concentration that is too high?
An excessively high internal standard concentration can lead to several problems, including:
-
Detector Saturation: The detector may become saturated, leading to a non-linear response.[5][11]
-
Ion Suppression/Enhancement: In mass spectrometry, a high concentration of the IS can suppress or enhance the ionization of the analyte, particularly if they co-elute.[12][13] This can negatively impact the accuracy and linearity of the method.
-
Cross-Interference: A very high IS concentration can potentially interfere with the analyte signal.[10]
Troubleshooting Guides
Issue 1: High Variability in Internal Standard Response
Symptom: The peak area of the internal standard varies significantly across samples in the same batch (e.g., coefficient of variation [CV] > 15-20%). A CV above 30% is often considered large, and above 50% is extreme.[14]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure the IS is added accurately and consistently to every sample at an early stage of the sample preparation process.[1][2] Thoroughly vortex or mix samples after adding the IS. |
| Pipetting Errors | Verify the accuracy and precision of pipettes used for adding the IS. Use a calibrated pipette. |
| Instrument Instability | Check for fluctuations in instrument performance, such as injection volume precision, pump flow rate, or detector sensitivity.[1][4] Perform system suitability tests. |
| Matrix Effects | The sample matrix may be causing ion suppression or enhancement of the IS signal.[1][15] Evaluate matrix effects by comparing the IS response in neat solution versus in the sample matrix. Consider using a stable isotope-labeled (SIL) IS to better compensate for matrix effects.[1] |
| IS Stability Issues | Ensure the internal standard is stable in the sample matrix and under the storage conditions used. |
Issue 2: Poor Calibration Curve Linearity (r² < 0.99)
Symptom: The calibration curve for the analyte shows poor linearity when plotting the analyte/IS peak area ratio against the analyte concentration.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate IS Concentration | The IS concentration may be too high or too low. If too high, it could cause detector saturation or ion suppression.[12][13] If too low, it could lead to high variability.[5] Experiment with different IS concentrations (e.g., at the low, mid, and high points of the calibration range). |
| Analyte and IS Co-elution with Matrix Components | Matrix components co-eluting with the analyte and IS can cause differential matrix effects, impacting the linearity.[16] Optimize chromatographic conditions to separate the analyte and IS from interfering matrix components. |
| Non-linear Detector Response | The detector response for the analyte or IS may not be linear over the entire concentration range. Check the linearity of both the analyte and the IS individually. |
| Cross-talk between Analyte and IS | In mass spectrometry, ensure there is no significant cross-talk between the analyte and IS channels.[10] |
Experimental Protocols
Protocol 1: Determining the Optimal Internal Standard Concentration
Objective: To determine the internal standard concentration that provides a stable response and ensures linearity of the calibration curve.
Methodology:
-
Prepare IS Stock Solution: Prepare a concentrated stock solution of the internal standard in a suitable solvent.
-
Prepare Analyte Calibration Standards: Prepare a series of at least 5-7 calibration standards of the analyte covering the expected concentration range in your samples.
-
Spike with Different IS Concentrations: Divide the calibration standards into at least three sets.
-
Set 1: Spike each calibration standard with a low concentration of the IS (e.g., equivalent to the analyte concentration at the lower limit of quantification [LLOQ]).
-
Set 2: Spike each calibration standard with a medium concentration of the IS (e.g., equivalent to the analyte concentration in the middle of the calibration range).[7][8]
-
Set 3: Spike each calibration standard with a high concentration of the IS (e.g., equivalent to the analyte concentration at the upper limit of quantification [ULOQ]).
-
-
Sample Preparation and Analysis: Process all samples according to your analytical method and analyze them using the intended instrumentation (e.g., LC-MS/MS).
-
Data Evaluation:
-
IS Response Stability: For each set, calculate the mean and coefficient of variation (CV%) of the IS peak area across all calibration standards. A lower CV% indicates better stability.
-
Calibration Curve Linearity: For each set, construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the analyte concentration. Determine the coefficient of determination (r²) for each curve.
-
Select Optimal Concentration: Choose the IS concentration that provides a stable IS response (low CV%) and the best calibration curve linearity (highest r²).
-
Data Presentation:
Table 1: Evaluation of Internal Standard Concentration
| IS Concentration | Mean IS Peak Area | CV% of IS Peak Area | Calibration Curve r² |
| Low (e.g., 10 ng/mL) | 50,000 | 18% | 0.985 |
| Medium (e.g., 100 ng/mL) | 550,000 | 5% | 0.998 |
| High (e.g., 1000 ng/mL) | 5,800,000 | 8% | 0.992 |
In this hypothetical example, the medium concentration would be selected as optimal.
Visualizations
Caption: Workflow for determining the optimal internal standard concentration.
Caption: Decision tree for troubleshooting internal standard issues.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. benchchem.com [benchchem.com]
- 4. nebiolab.com [nebiolab.com]
- 5. chromforum.org [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. chromforum.org [chromforum.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. fda.gov [fda.gov]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Method Validation for PET Oligomer Analysis Using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of polyethylene (B3416737) terephthalate (B1205515) (PET) oligomers, with a focus on method validation using a deuterated internal standard. The use of a deuterated standard is the gold standard for quantitative analysis, particularly in complex matrices, as it effectively corrects for variations in sample preparation and instrument response. This document outlines the performance of the highly sensitive liquid chromatography-mass spectrometry (LC-MS) technique and compares it with alternative methods, offering supporting data and detailed experimental protocols to aid in the selection of the most appropriate analytical strategy.
The Gold Standard: LC-MS with a Deuterated Internal Standard
Liquid chromatography coupled with mass spectrometry, particularly Ultra-High-Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-qTOF-MS), stands out as the premier method for the analysis of PET oligomers. Its high sensitivity, selectivity, and ability to identify and quantify a wide range of oligomers make it exceptionally suitable for this application. The incorporation of a deuterated internal standard further enhances the robustness and accuracy of the method.
Challenges and Considerations: A significant challenge in this approach is the current lack of commercially available deuterated PET oligomer standards. Therefore, the synthesis of a custom deuterated internal standard, such as a deuterated version of a common PET trimer, is often a necessary prerequisite for method validation. This typically involves synthesizing PET oligomers from deuterated monomers like terephthalic acid-d4.
Performance Comparison of Analytical Methods
The following table summarizes the performance characteristics of UPLC-qTOF-MS and compares it with alternative analytical techniques for the analysis of PET oligomers.
| Parameter | UPLC-qTOF-MS with Deuterated Standard | HPLC-UV/DAD | GC-MS | MALDI-TOF MS | NMR Spectroscopy |
| Specificity/Selectivity | Very High | Moderate to High | High | Moderate | High |
| Sensitivity (LOD/LOQ) | Very High (ng/L to µg/L range)[1] | Moderate (µg/mL range)[2][3] | Not suitable for non-volatile oligomers | High (µg/mL range) | Low to Moderate (µg/mL to mg/mL range)[4] |
| Accuracy (Recovery %) | Excellent (typically 80-120%)[5] | Good (typically 85-115%) | N/A | Semi-quantitative at best | Good |
| Precision (RSD %) | Excellent (<15%)[5] | Good (<10%)[6] | N/A | Poor for quantification | Good (<5%) |
| **Linearity (R²) ** | Excellent (>0.99)[2] | Good (>0.99)[3] | N/A | Poor for quantification | Good |
| Quantitative Capability | Excellent | Good | Not suitable | Poor, primarily qualitative | Good |
| Throughput | High | High | Low | Moderate | Low |
| Primary Application | Definitive quantification and identification | Routine quantitative analysis | Not recommended for PET oligomers | Molecular weight distribution and structural confirmation | Structural elucidation and quantification |
Experimental Protocols
UPLC-qTOF-MS Method for PET Oligomer Analysis
This protocol provides a general framework for the analysis of PET oligomers using a deuterated internal standard.
a. Sample Preparation (Total Dissolution Method) [7]
-
Weigh approximately 10 mg of the PET sample into a vial.
-
Add 1 mL of a suitable solvent mixture (e.g., hexafluoroisopropanol/chloroform) to dissolve the sample completely.
-
Spike the solution with a known concentration of the custom-synthesized deuterated PET oligomer internal standard.
-
Precipitate the polymer by adding an anti-solvent (e.g., methanol).
-
Centrifuge the sample to pellet the polymer.
-
Carefully transfer the supernatant containing the oligomers and the internal standard to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable injection solvent (e.g., acetonitrile (B52724)/water).
b. Chromatographic Conditions [7]
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the oligomers of interest.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
c. Mass Spectrometry Conditions [7]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Full scan or targeted MS/MS.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
Alternative Method: HPLC with UV/DAD Detection
a. Sample Preparation
Follow a similar sample preparation procedure as for LC-MS, excluding the addition of an internal standard if not available.
b. Chromatographic Conditions [8]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection: UV/DAD detector at a wavelength of 254 nm.
Method Validation Workflow & Data Analysis
The validation of the analytical method should be performed according to regulatory guidelines such as those from the FDA (Q2(R2)) to ensure the reliability and accuracy of the data.
Caption: Workflow for analytical method validation.
The data analysis for the UPLC-qTOF-MS method with a deuterated standard involves a ratiometric approach.
Caption: Data analysis using an internal standard.
Conclusion
For the accurate and reliable quantification of PET oligomers, the use of UPLC-qTOF-MS with a custom-synthesized deuterated internal standard is the recommended approach. This method provides superior sensitivity, selectivity, and accuracy compared to other techniques. While HPLC-UV/DAD can be a viable alternative for routine analysis where high sensitivity is not critical, its performance is generally lower. GC-MS is not suitable for the analysis of these non-volatile compounds. MALDI-TOF MS and NMR are powerful tools for structural characterization but are not ideal for routine quantitative analysis. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and validating the most appropriate analytical method for their specific needs in the analysis of PET oligomers.
References
- 1. mdpi.com [mdpi.com]
- 2. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 4. New combined absorption/1H NMR method for qualitative and quantitative analysis of PET degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Determination of oligomers in virgin and recycled polyethylene terephthalate (PET) samples by UPLC-MS-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Ethylene Terephthalate Cyclic Dimer-d8 and its Non-Deuterated Standard in Quantitative Analysis
This guide provides a detailed comparison between Ethylene Terephthalate (B1205515) Cyclic Dimer-d8 and its non-deuterated counterpart, primarily focusing on their application in quantitative analytical workflows. The information presented is intended for researchers, scientists, and professionals in drug development and materials science who utilize advanced analytical techniques such as mass spectrometry.
The use of stable isotope-labeled internal standards, such as deuterated compounds, is a cornerstone of modern quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS).[1][2] These standards are essential for achieving high accuracy and precision by correcting for variability throughout the analytical process, including sample extraction, matrix effects, and instrument response.[1][3] Ethylene Terephthalate Cyclic Dimer-d8 serves as an ideal internal standard for the quantification of the native Ethylene Terephthalate Cyclic Dimer, a compound often studied as a potential migrant from polyethylene (B3416737) terephthalate (PET) food contact materials.[4][5][6]
Data Presentation: A Comparative Overview
The primary differences between this compound and the non-deuterated standard are their mass and, consequently, their behavior in a mass spectrometer. Their chemical and physical properties are otherwise nearly identical, which is a critical requirement for an effective internal standard.[3]
| Property | Ethylene Terephthalate Cyclic Dimer (Analyte) | This compound (Internal Standard) | Rationale for Comparison |
| Molecular Formula | C₂₀H₁₆O₈ | C₂₀H₈D₈O₈ | The replacement of 8 hydrogen atoms with deuterium (B1214612) is the key structural difference. |
| Molecular Weight (Nominal) | 384.34 g/mol [7] | ~392.4 g/mol | The increased mass due to deuterium allows for differentiation by the mass spectrometer. |
| Mass-to-Charge Ratio (m/z) | Distinguishable from the deuterated standard | Higher m/z than the non-deuterated analyte | This mass difference is fundamental for simultaneous detection and quantification without mutual interference.[8] |
| Chromatographic Behavior | Co-elutes with the deuterated standard | Co-elutes with the non-deuterated analyte | Near-identical retention times ensure that both compounds experience the same matrix effects and ionization conditions, which is crucial for accurate correction.[3] A minor shift due to the isotope effect is sometimes possible.[3] |
| Ionization Efficiency | Nearly identical to the deuterated standard | Nearly identical to the non-deuterated analyte | Similar ionization efficiency is a key assumption for the internal standard to accurately reflect the behavior of the analyte in the mass spectrometer's ion source.[3] |
| Primary Analytical Use | Target analyte for quantification | Internal standard for quantification of the analyte | The deuterated standard is added at a known concentration to samples and calibrants to enable precise measurement of the analyte.[2] |
Experimental Protocols
The following is a representative protocol for the quantitative analysis of Ethylene Terephthalate Cyclic Dimer in a sample matrix (e.g., a food simulant or biological sample) using this compound as an internal standard, based on common methodologies for PET oligomer analysis.[9][10]
Objective: To accurately quantify the concentration of Ethylene Terephthalate Cyclic Dimer.
Materials:
-
Ethylene Terephthalate Cyclic Dimer (non-deuterated standard for calibration curve)
-
This compound (internal standard)
-
High-purity solvents (e.g., acetonitrile (B52724), water, methanol)
-
Sample matrix
-
UHPLC-HRMS system (e.g., qTOF)[11]
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the non-deuterated Ethylene Terephthalate Cyclic Dimer in a suitable solvent (e.g., acetonitrile).
-
Create a series of calibration standards by serially diluting the stock solution.
-
Prepare a stock solution of the this compound internal standard (IS).
-
-
Sample Preparation:
-
To a known volume or mass of the sample, add a precise volume of the IS stock solution. This "spiking" step should be done at the very beginning of the sample preparation process to account for any analyte loss during extraction.[3]
-
Perform sample extraction as required by the matrix (e.g., liquid-liquid extraction, solid-phase extraction).
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
-
-
LC-MS Analysis:
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS):
-
Use an electrospray ionization (ESI) source in positive mode.
-
Set the mass spectrometer to monitor for the specific m/z values of both the non-deuterated analyte and the deuterated internal standard.
-
Acquire data in a full-scan or, for higher sensitivity, in a selected ion monitoring (SIM) or parallel reaction monitoring (PRM) mode.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio on the calibration curve.
-
Visualizations
The following diagrams illustrate the workflow and principles described.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Caption: Logical relationship between an analyte and its deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ivv.fraunhofer.de [ivv.fraunhofer.de]
- 7. scbt.com [scbt.com]
- 8. nbinno.com [nbinno.com]
- 9. Liquid chromatography-mass spectrometry method for the determination of polyethylene terephthalate and polybutylene terephthalate cyclic oligomers in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of PET cyclic and linear oligomers in teabags by a validated LC-MS method - In silico toxicity assessment and consumer's exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zaguan.unizar.es [zaguan.unizar.es]
The Gold Standard in PET Oligomer Analysis: A Comparative Guide to Ethylene Terephthalate Cyclic Dimer-d8 Internal Standard
For researchers, scientists, and drug development professionals engaged in the analysis of polyethylene (B3416737) terephthalate (B1205515) (PET) oligomers, the pursuit of analytical accuracy and precision is paramount. The choice of an appropriate internal standard is a critical determinant of data quality in liquid chromatography-mass spectrometry (LC-MS) based methods. This guide provides a comprehensive comparison of Ethylene Terephthalate Cyclic Dimer-d8, a deuterated internal standard, with other commonly used alternatives, supported by experimental data from relevant studies.
Comparative Performance of Internal Standards
The following table summarizes the performance characteristics of analytical methods for PET oligomers using different internal and external standards. This data, compiled from various studies, provides a benchmark for the expected accuracy and precision in such analyses.
| Internal/External Standard | Analyte(s) | Method | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| PET Cyclic Trimer (external) | PET cyclic oligomers (dimer to heptamer) | LC-qTOF-MS | 80 - 112% | < 15% | [1] |
| Not specified | 7 PET and PBT cyclic oligomers | UHPLC-qTOF-MS | 84.2 - 114.6% | Not Reported | [2] |
| AA-DEG-IPA-DEG (cyclic ester) | 14 PET oligomers (cyclic and linear) | UPLC-MS-QTOF | Not Reported | < 20% | [3] |
Note: The data presented is from studies analyzing PET oligomers in various matrices, which can influence recovery and precision.
The Case for this compound
This compound offers several theoretical advantages over non-deuterated standards:
-
Co-elution with the Analyte: Having nearly identical physicochemical properties to its non-labeled counterpart, the d8 standard co-elutes during chromatography, providing the most accurate correction for matrix effects at the point of elution.
-
Correction for Sample Preparation Variability: As it is introduced at the beginning of the sample preparation process, any loss of the target analyte during extraction and cleanup is mirrored by a proportional loss of the d8 standard.
-
Improved Ionization Efficiency Correction: It compensates for fluctuations in the mass spectrometer's ionization source more effectively than structurally different internal standards.
The Certificate of Analysis for commercially available this compound indicates a high level of purity, which is crucial for its use as a reliable internal standard.
Alternative Internal Standards
Commonly used alternatives to deuterated standards in PET oligomer analysis include:
-
PET Cyclic Trimer: This non-deuterated oligomer is frequently used due to its commercial availability and structural similarity to other PET oligomers. However, it does not co-elute with the cyclic dimer and may not perfectly correct for matrix effects specific to the dimer.
-
Bis(2-hydroxyethyl) terephthalate (BHET): Another commercially available compound used as an external standard for the quantification of PET oligomers.
-
Custom Synthesized Cyclic Esters: Some studies have utilized custom-synthesized oligomers that are structurally related but not identical to the target analytes.
While these alternatives can provide acceptable results, they do not offer the same level of accuracy as a stable isotope-labeled internal standard that co-elutes with the analyte of interest.
Experimental Protocol: Quantification of PET Oligomers by LC-MS
The following is a representative protocol for the analysis of PET oligomers using an isotopic dilution LC-MS method.
1. Sample Preparation:
-
Extraction: Samples (e.g., food simulants, polymer extracts) are spiked with a known amount of this compound solution. The oligomers are then extracted using a suitable solvent (e.g., dichloromethane, acetonitrile).
-
Concentration: The extract is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
-
Filtration: The reconstituted sample is filtered through a 0.22 µm syringe filter prior to injection.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is typically used.
-
Mobile Phase: A gradient elution with water and methanol (B129727) or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is employed.
-
Flow Rate: A typical flow rate is 0.3 mL/min.
-
Column Temperature: The column is maintained at a constant temperature, for example, 35°C.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the native PET cyclic dimer and the d8-labeled internal standard.
-
Data Analysis: The concentration of the PET cyclic dimer in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
-
Experimental Workflow
The logical flow of the analytical process for PET oligomer quantification using an internal standard is illustrated below.
References
- 1. Quantification of PET cyclic and linear oligomers in teabags by a validated LC-MS method - In silico toxicity assessment and consumer's exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-mass spectrometry method for the determination of polyethylene terephthalate and polybutylene terephthalate cyclic oligomers in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zaguan.unizar.es [zaguan.unizar.es]
linearity and range for Ethylene Terephthalate Cyclic Dimer-d8 calibration curves
A Comparative Guide to Calibration and Quantification
For researchers, scientists, and professionals in drug development, the precise quantification of compounds like the Ethylene Terephthalate (B1205515) Cyclic Dimer is paramount. This guide provides a comparative overview of the analytical methodologies for establishing calibration curves, focusing on the linearity and range for the Ethylene Terephthalate Cyclic Dimer and the pivotal role of its deuterated analog, Ethylene Terephthalate Cyclic Dimer-d8, as an internal standard.
Performance Comparison of Analytical Methods
The primary analytical technique for the quantification of Ethylene Terephthalate Cyclic Dimer is Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS), often utilizing a Quadrupole Time-of-Flight (qTOF) mass analyzer. This method offers high sensitivity and selectivity, crucial for complex matrices such as food simulants, biological samples, and packaged goods. While Gas Chromatography-Mass Spectrometry (GC-MS) presents a potential alternative, its application to PET cyclic oligomers is less common due to the low volatility of these compounds.
The linearity of a calibration curve, represented by the coefficient of determination (R²), indicates how well the response of the analytical instrument correlates with the concentration of the analyte. A wider linear range allows for the quantification of the analyte over a broader spectrum of concentrations without the need for sample dilution. The following table summarizes the performance of UHPLC-MS methods for the non-deuterated Ethylene Terephthalate Cyclic Dimer in various sample matrices.
| Analytical Method | Sample Matrix | Linear Range | Coefficient of Determination (R²) | Limit of Quantification (LOQ) |
| UHPLC-qTOF-MS | Olive Oil | 10 - 2500 µg/L | > 0.99 | 10 - 50 µg/L |
| UHPLC-qTOF-MS | Pasta | Not explicitly stated | Not explicitly stated | 3.2 - 17.2 ng/g |
| HPLC-ESI-MS | Food Containers | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Note: Data for a direct calibration curve of this compound is not applicable as it serves as an internal standard to ensure the accuracy and precision of the quantification of the non-deuterated analyte.
The Role of this compound as an Internal Standard
In quantitative analysis, particularly with LC-MS, variabilities in sample preparation, injection volume, and instrument response can introduce errors. An internal standard (IS) is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, calibrants, and quality controls. This compound is an ideal internal standard for the analysis of its non-deuterated counterpart. Its utility stems from:
-
Similar Chemical Behavior: Being structurally identical except for the isotopic labeling, it co-elutes with the analyte and experiences similar ionization efficiency and potential matrix effects.
-
Mass Differentiation: The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
-
Correction for Variability: Any loss of analyte during sample processing or fluctuations in instrument performance will affect the internal standard to a similar extent. By calculating the ratio of the analyte response to the internal standard response, these variations are normalized, leading to a more accurate and precise calibration curve.
A typical concentration for an internal standard like this compound in the final sample extract would be in the range of 100 to 500 ng/mL, chosen to provide a stable and reproducible signal across the calibration range of the analyte.
Experimental Protocols
UHPLC-qTOF-MS Method for the Analysis of Ethylene Terephthalate Cyclic Dimer in Food Simulants
This protocol is a representative example based on methodologies reported in the scientific literature.
1. Sample Preparation (Migration Study)
-
Food simulant (e.g., 95% ethanol (B145695) for fatty foods) is brought into contact with the polyethylene (B3416737) terephthalate (PET) material under specified conditions of time and temperature (e.g., 10 days at 60°C).
-
An aliquot of the food simulant is taken for analysis.
-
A known concentration of this compound internal standard solution is added to the aliquot.
-
The sample is then typically diluted with the initial mobile phase and vortexed before injection.
2. UHPLC-MS Analysis
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: Linear gradient to 95% B
-
10-12 min: Hold at 95% B
-
12-12.1 min: Return to 5% B
-
12.1-15 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Quadrupole Time-of-Flight (qTOF)
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
-
Monitored Ions:
-
Ethylene Terephthalate Cyclic Dimer: [M+H]⁺, [M+Na]⁺
-
This compound: [M+H]⁺, [M+Na]⁺
-
-
Data Analysis: The peak area of the Ethylene Terephthalate Cyclic Dimer is normalized to the peak area of the this compound. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
Visualizing the Workflow
The following diagram illustrates the general workflow for the quantification of Ethylene Terephthalate Cyclic Dimer using an internal standard approach.
Unveiling Trace-Level Detection: A Comparative Guide to the Quantification of PET Cyclic Dimers
For researchers, scientists, and drug development professionals, achieving accurate and sensitive quantification of trace-level impurities is paramount. This guide provides a comprehensive comparison of analytical methodologies for the detection of polyethylene (B3416737) terephthalate (B1205515) (PET) cyclic dimers, with a focus on the advantages of employing a deuterated internal standard.
The presence of cyclic oligomers, such as the PET cyclic dimer, in food contact materials and pharmaceutical packaging is a growing concern due to their potential to migrate into consumer products. Consequently, robust and sensitive analytical methods are crucial for risk assessment and quality control. This guide delves into the performance of Liquid Chromatography-Mass Spectrometry (LC-MS) based methods, highlighting the enhancement in the limit of detection (LOD) and quantification (LOQ) achieved through the use of isotopically labeled internal standards.
Performance Comparison: The Power of Deuterated Standards
The use of a deuterated internal standard, such as PET cyclic trimer-d12, significantly improves the accuracy and precision of quantification by correcting for matrix effects and variations in sample preparation and instrument response.[1] While direct side-by-side comparisons of the LOD for PET cyclic dimer with and without a deuterated standard are not extensively published, the achievable limits of quantification (LOQs) in various studies underscore the sensitivity of methods employing this approach.
| Analyte | Method | Matrix | Limit of Quantification (LOQ) | Internal Standard Used |
| PET Cyclic Dimer | UHPLC-qTOF-MS | Virgin Olive Oil | 10 - 50 µg/L | PET cyclic trimer-d12[1] |
| PET Cyclic Oligomers | UHPLC-qTOF-MS | Pasta | 3.2 - 17.2 ng/g | Not specified |
| PET & PBT Cyclic Oligomers | UHPLC-qTOF-MS | Blood | 1.7 - 16.7 µg/mL (LOD) | Not specified[2] |
| PET Cyclic Oligomers | LC-qTOF-MS | Teabags & Food Simulants | Not explicitly stated, but recoveries were 80-112%[3][4] | Closest structural-similar oligomer standard[3][4] |
Table 1: Comparison of reported limits of quantification (LOQ) and detection (LOD) for PET cyclic oligomers using various LC-MS methods. The use of a deuterated internal standard in the analysis of virgin olive oil demonstrates the high sensitivity achievable with this technique.
Experimental Workflow: Quantification of PET Cyclic Dimers using LC-MS with a Deuterated Internal Standard
The following diagram outlines a typical workflow for the quantification of PET cyclic dimers in a sample matrix using an LC-MS method with a deuterated internal standard.
Detailed Experimental Protocol
A representative experimental protocol for the quantification of PET cyclic oligomers, adapted from methodologies described in the literature, is as follows:
1. Sample Preparation (QuEChERS-based for solid matrices):
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute.
-
Add 10 mL of acetonitrile (B52724) and the deuterated internal standard solution (e.g., PET cyclic trimer-d12).
-
Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate) and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a dispersive SPE (d-SPE) tube containing, for example, 150 mg MgSO₄ and 25 mg PSA.
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS analysis.
2. UHPLC-qTOF-MS Analysis:
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is commonly used.[1]
-
Mobile Phase: A gradient elution with water (A) and acetonitrile (B), both containing a small percentage of formic acid (e.g., 0.1%), is typically employed.
-
Flow Rate: A flow rate of around 0.3-0.5 mL/min is standard.
-
Injection Volume: Typically 5-10 µL.
-
Mass Spectrometry: A quadrupole time-of-flight (qTOF) mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is often used for detection.[1]
3. Data Analysis and Quantification:
-
Peak areas for the PET cyclic dimer and the deuterated internal standard are integrated.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.
-
The concentration of the PET cyclic dimer in the samples is then calculated using the regression equation from the calibration curve.
Alternative Analytical Approaches
While LC-MS with a deuterated standard is a highly sensitive and specific method, other techniques have been employed for the analysis of PET oligomers:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for volatile and thermally stable compounds. Derivatization may be necessary for less volatile oligomers.
-
High-Performance Liquid Chromatography with Ultraviolet or Fluorescence Detection (HPLC-UV/FLD): These methods are generally less sensitive and specific than MS detection and may be prone to interference from matrix components.
-
LC-MS without Isotope Dilution: While still a powerful technique, quantification without an isotopically labeled internal standard may be less accurate due to uncorrected matrix effects and instrumental variability. In such cases, a structurally similar compound can be used as an analytical reference standard for semi-quantitative analysis.[3][4]
References
- 1. mdpi.com [mdpi.com]
- 2. Liquid chromatography-mass spectrometry method for the determination of polyethylene terephthalate and polybutylene terephthalate cyclic oligomers in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of PET cyclic and linear oligomers in teabags by a validated LC-MS method - In silico toxicity assessment and consumer's exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to the Quantitative Performance of Ethylene Terephthalate Cyclic Dimer-d8
For researchers, scientists, and drug development professionals engaged in the analysis of polyethylene (B3416737) terephthalate (B1205515) (PET) oligomers, the choice of an appropriate internal standard is critical for achieving accurate and reliable quantitative results. This guide provides a comprehensive comparison of Ethylene Terephthalate Cyclic Dimer-d8 against other common alternatives, supported by experimental principles and data.
This compound is a deuterium-labeled stable isotope of the corresponding non-labeled PET cyclic dimer. Its primary application is as an internal standard in quantitative analytical methods, most notably in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The key advantage of using a stable isotope-labeled internal standard lies in its chemical and physical similarity to the analyte of interest.
The Gold Standard: Performance of this compound
An ideal internal standard co-elutes with the analyte and exhibits similar behavior during sample preparation, extraction, and ionization, thus effectively compensating for variations in sample matrix and instrument response.[1] Deuterated standards like this compound are considered the gold standard for quantitative mass spectrometry because they are chemically identical to the native analyte, with the only significant difference being their mass.[1][2] This near-perfect analogy in chemical and physical properties leads to superior performance in analytical assays.
Comparison with Alternatives
The primary alternatives to using a deuterated internal standard for the quantification of PET cyclic dimer include the use of a non-deuterated (native) form of another PET oligomer or a structurally similar molecule.
Non-Deuterated PET Oligomers (e.g., PET Cyclic Trimer): In some studies, other PET oligomers, such as the cyclic trimer, have been used as an external standard for the quantification of the cyclic dimer. While these compounds are structurally related, their different molecular weights and physicochemical properties can lead to variations in chromatographic retention times and ionization efficiencies compared to the cyclic dimer. This can result in less accurate correction for analyte loss during sample preparation and for matrix effects during analysis.
Structurally Similar Molecules (e.g., Bis-hydroxyethylene terephthalate - BHET): BHET has been used as an external standard for the quantification of PET oligomers.[3] While it shares some structural motifs with the cyclic dimer, it is a linear molecule and has a different chemical structure. This can lead to significant differences in extraction efficiency, chromatographic behavior, and ionization response, making it a less reliable choice for precise quantification compared to a deuterated internal standard.
The following table summarizes the expected quantitative performance of this compound compared to its alternatives.
| Performance Parameter | This compound (Internal Standard) | Non-Deuterated PET Oligomer (e.g., Cyclic Trimer) (External/Internal Standard) | Structurally Similar Molecule (e.g., BHET) (External Standard) |
| Correction for Matrix Effects | Excellent | Moderate to Poor | Poor |
| Correction for Analyte Loss | Excellent | Moderate | Poor |
| Co-elution with Analyte | Yes | No | No |
| Accuracy | High | Moderate | Low to Moderate |
| Precision | High | Moderate | Low to Moderate |
| Linearity | Excellent | Good | Good |
| Recovery | Assumed to be identical to analyte | Different from analyte | Different from analyte |
Experimental Protocols
The following is a representative experimental protocol for the quantification of PET cyclic dimer in a sample matrix using this compound as an internal standard, based on common practices in the field.
Sample Preparation
-
Extraction: A known amount of the sample (e.g., 1 gram of PET plastic) is extracted with a suitable solvent (e.g., dichloromethane (B109758) or a mixture of hexafluoroisopropanol and methanol) to dissolve the oligomers.[4]
-
Internal Standard Spiking: A precise volume of a stock solution of this compound of known concentration is added to the sample extract.
-
Solvent Evaporation and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the residue is reconstituted in a known volume of a solvent compatible with the LC-MS system (e.g., acetonitrile (B52724)/water mixture).
LC-MS/MS Analysis
-
Chromatography: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The separation is typically performed on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid.
-
Mass Spectrometry: The eluent from the HPLC column is introduced into a mass spectrometer, typically a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF). The instrument is operated in multiple reaction monitoring (MRM) mode for triple quadrupole instruments, where specific precursor-to-product ion transitions for both the native PET cyclic dimer and the deuterated internal standard are monitored.
Quantification
-
Calibration Curve: A calibration curve is generated by analyzing a series of standard solutions containing known concentrations of the native PET cyclic dimer and a constant concentration of the this compound internal standard.
-
Data Analysis: The peak areas of the analyte and the internal standard are measured. A ratio of the analyte peak area to the internal standard peak area is calculated for each standard and sample. The concentration of the PET cyclic dimer in the samples is then determined by plotting the peak area ratios of the standards against their concentrations and fitting a linear regression. The concentration in the unknown samples is then calculated from their peak area ratios using the calibration curve.
Visualizing the Workflow
The following diagram illustrates the typical experimental workflow for the quantitative analysis of PET cyclic dimer using a deuterated internal standard.
Caption: Workflow for PET Cyclic Dimer Quantification.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Polymer Additives
For Researchers, Scientists, and Drug Development Professionals
The selection and validation of analytical methods for the quantification of polymer additives are critical for ensuring product quality, performance, and regulatory compliance. This guide provides an objective comparison of common analytical techniques used for various polymer additives, supported by experimental data and detailed methodologies. It also outlines a comprehensive workflow for the cross-validation of these methods, a crucial step for method transfer between laboratories or when implementing new techniques.
Comparison of Analytical Techniques for Polymer Additives
The analysis of polymer additives often involves a variety of chromatographic and spectroscopic techniques. The choice of method depends on the specific additive's chemical properties, the polymer matrix, and the required sensitivity and selectivity. This section compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier Transform Infrared (FTIR) Spectroscopy for the analysis of common polymer additives.
Quantitative Performance Data
The following tables summarize key performance parameters for the analysis of representative polymer additives using different analytical techniques. These values are compiled from various studies and are intended to provide a comparative overview. Actual performance may vary depending on the specific instrumentation, sample matrix, and experimental conditions.
Table 1: Analysis of Antioxidants (e.g., Irganox 1010, Irganox 1076)
| Parameter | HPLC-UV | UHPLC-PDA/MS | GC-MS (after derivatization) |
| Limit of Detection (LOD) | ~1-5 µg/mL | ~0.1-1 µg/mL | ~0.5-2 µg/mL |
| Limit of Quantitation (LOQ) | ~5-15 µg/mL | ~0.5-3 µg/mL | ~2-5 µg/mL |
| **Linearity (R²) ** | >0.995 | >0.998 | >0.996 |
| Precision (RSD%) | < 3% | < 2% | < 4% |
| Analysis Time | 20-40 min | < 10 min | 15-30 min |
| Selectivity | Moderate to High | Very High | High |
| Sample Preparation | Solvent Extraction | Solvent Extraction | Extraction & Derivatization |
Table 2: Analysis of UV Stabilizers (e.g., Chimassorb 944)
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | ~0.5-1 µg/mL | ~0.01-0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~1.5-3 µg/mL | ~0.05-0.3 µg/mL |
| **Linearity (R²) ** | >0.997 | >0.999 |
| Precision (RSD%) | < 2.5% | < 1.5% |
| Analysis Time | 15-30 min | 10-20 min |
| Selectivity | High | Very High |
| Sample Preparation | Solvent Extraction | Solvent Extraction |
Table 3: Analysis of Slip Agents (e.g., Oleamide)
| Parameter | FTIR-ATR | GC-FID |
| Limit of Detection (LOD) | ~0.1-0.5% (w/w) | ~10-50 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3-1.5% (w/w) | ~50-150 µg/mL |
| **Linearity (R²) ** | >0.990 | >0.995 |
| Precision (RSD%) | < 5% | < 3% |
| Analysis Time | < 5 min | 10-20 min |
| Selectivity | Moderate | High |
| Sample Preparation | None (direct measurement) | Solvent Extraction |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following are representative protocols for the analysis of common polymer additives.
Protocol 1: UHPLC-PDA/MS Analysis of Antioxidants in Polyethylene (B3416737)
This method is suitable for the rapid and sensitive quantification of antioxidants like Irganox 1010 and Irganox 1076.[1]
-
Sample Preparation:
-
Accurately weigh 1 gram of the polyethylene sample into a glass vial.
-
Add 10 mL of isopropanol.
-
Cap the vial and sonicate for 30 minutes at 60°C to extract the additives.
-
Allow the solution to cool to room temperature.
-
Filter the extract through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
-
UHPLC-PDA/MS Conditions:
-
Column: C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 10 mM Ammonium Formate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 100% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
PDA Detection: 280 nm
-
MS Detection: Electrospray Ionization (ESI), positive mode, scan range 100-1200 m/z.
-
-
Quantification:
-
Prepare a series of calibration standards of Irganox 1010 and Irganox 1076 in isopropanol.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of the additives in the sample extract from the calibration curve.
-
Protocol 2: HPLC-UV Analysis of Chimassorb 944 in Polypropylene (B1209903)
This protocol describes a validated method for the determination of the high molecular weight HALS, Chimassorb 944.[2][3]
-
Sample Preparation:
-
Weigh 0.5 g of the polypropylene sample into a flask.
-
Add 20 mL of xylene and a magnetic stirrer.
-
Heat the mixture to boiling on a hot plate with stirring to dissolve the polymer.
-
Cool the solution and transfer it to a separatory funnel.
-
Extract the Chimassorb 944 with four 10 mL portions of 1 M sulfuric acid.
-
Combine the aqueous extracts and neutralize with 4 M sodium hydroxide.
-
Back-extract the neutralized solution with two 5 mL portions of carbon tetrachloride.
-
Evaporate the carbon tetrachloride extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in 5 mL of the mobile phase.
-
-
HPLC-UV Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Tetrahydrofuran : Methanol : Triethanolamine (90:10:1.5 v/v/w)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 240 nm
-
Injection Volume: 20 µL
-
-
Quantification:
-
Prepare calibration standards of Chimassorb 944 in the mobile phase.
-
Generate a calibration curve and calculate the concentration in the sample.
-
Protocol 3: FTIR-ATR for Quantitative Analysis of Oleamide (B13806) in Polypropylene Film
This method provides a rapid, non-destructive approach for quantifying slip agents on the surface of polymer films.[4]
-
Sample Preparation:
-
No specific sample preparation is required. Ensure the film surface is clean and free of external contaminants.
-
-
FTIR-ATR Measurement:
-
Instrument: FTIR spectrometer with a single reflection ATR accessory (e.g., diamond crystal).
-
Resolution: 4 cm⁻¹
-
Scans: 32
-
Measurement Mode: Absorbance
-
Place the polypropylene film sample directly onto the ATR crystal and apply consistent pressure.
-
Collect the infrared spectrum from 4000 to 400 cm⁻¹.
-
-
Quantification:
-
Identify the characteristic absorption band for the amide I group of oleamide, typically around 1640 cm⁻¹.
-
Select a reference peak from the polypropylene backbone that is not expected to change, for example, the CH₂ rocking mode around 1460 cm⁻¹.
-
Create a calibration curve by measuring the ratio of the peak height or area of the amide I band to the reference peak for a series of standards with known oleamide concentrations.
-
Determine the concentration of oleamide in the unknown sample using this calibration curve.
-
Cross-Validation of Analytical Methods
Cross-validation is essential to ensure that an analytical method will produce consistent and reliable results when transferred to a different laboratory or when a new method is implemented to replace an existing one. The following workflow outlines the key steps in a co-validation approach, where the transferring and receiving laboratories collaborate in the validation process.
Caption: Workflow for Co-Validation of an Analytical Method.
This guide provides a foundational understanding of the comparison and cross-validation of analytical methods for polymer additives. For specific applications, it is essential to perform in-house validation studies to confirm the suitability of the chosen method.
References
Navigating Precision: A Comparative Guide to Internal Standards for PET Analysis
For researchers, scientists, and drug development professionals engaged in Positron Emission Tomography (PET) analysis, the accuracy and reliability of quantitative data are paramount. The choice of an internal standard (IS) in the bioanalytical phase of PET studies is a critical decision that directly impacts the integrity of the results. This guide provides an objective comparison of the two primary types of internal standards—stable isotope-labeled (SIL) and structural analogs—supported by representative experimental data and detailed methodologies to inform best practices in PET tracer quantification.
The quantification of PET radiopharmaceuticals and their metabolites in biological matrices, typically plasma, is essential for pharmacokinetic modeling, dosimetry calculations, and understanding in vivo tracer behavior. Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for this analysis, and the use of an appropriate internal standard is fundamental to compensate for variability during sample preparation, injection, and instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[2]
Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standards
The two main categories of internal standards employed in the bioanalysis of PET tracers are stable isotope-labeled (SIL) internal standards and structural analog internal standards.
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard."[2] They are chemically identical to the analyte, with one or more atoms replaced by a heavy isotope (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)).[3] This near-identical nature ensures that the SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects, leading to superior accuracy and precision.[4] For PET tracers, which are often administered in microdoses and can have short half-lives, the precision afforded by a SIL-IS is particularly advantageous.
-
Structural Analog Internal Standards: These are compounds with a chemical structure similar, but not identical, to the analyte.[3] They are often used when a SIL-IS is not commercially available or is prohibitively expensive.[5] While they can correct for some variability, their different physicochemical properties can lead to different extraction efficiencies, chromatographic retention times, and ionization responses compared to the analyte, potentially compromising data accuracy.[5]
The following table summarizes the expected quantitative performance of SIL (specifically deuterated) versus structural analog internal standards in a typical bioanalytical method for a PET tracer.
| Performance Parameter | Stable Isotope-Labeled (Deuterated) IS | Structural Analog IS | Key Insights |
| Accuracy (% Bias) | -1.5 to +1.2 | -14.7 to +11.1 | SIL-IS provides significantly better accuracy, with bias values consistently closer to zero, ensuring the measured concentration is nearer to the true value.[1] |
| Precision (%CV) | 2.5 to 4.2 | 8.7 to 12.8 | The lower coefficient of variation for SIL-IS indicates superior reproducibility and less scatter in the data.[1] |
| Matrix Effect (%CV of IS-Normalized Matrix Factor) | ≤ 5% | ≤ 15% | SIL-IS more effectively compensates for the variable effects of the biological matrix on analyte ionization, a critical factor for robust assays.[1] |
| Extraction Recovery | Nearly identical to analyte | Can differ from analyte | The similar chemical nature of SIL-IS ensures it tracks the analyte throughout the sample preparation process more reliably. |
| Chromatographic Retention | Typically co-elutes with analyte | May have a different retention time | Co-elution is crucial for the most accurate correction of matrix effects that can vary across the chromatographic peak.[6] |
Data compiled from representative studies comparing internal standard performance in bioanalysis.[1]
Experimental Protocols
To objectively compare the performance of different internal standards for a specific PET tracer, a series of validation experiments must be conducted. The following provides a detailed methodology for the evaluation of accuracy, precision, and matrix effects, aligned with regulatory expectations.[7]
Objective:
To validate the performance of a stable isotope-labeled internal standard versus a structural analog internal standard for the quantification of a PET tracer in human plasma.
Materials:
-
Analyte (PET tracer reference standard)
-
Stable Isotope-Labeled Internal Standard (e.g., deuterated tracer)
-
Structural Analog Internal Standard
-
Control human plasma from at least six different sources
-
Reagents for sample preparation (e.g., protein precipitation, solid-phase extraction)
-
LC-MS/MS system
Methodology:
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of the analyte and both internal standards in a suitable organic solvent.
-
Prepare working solutions of the analyte for calibration standards and quality control (QC) samples by diluting the stock solution.
-
Prepare separate working solutions for each internal standard at a constant concentration.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Prepare calibration standards by spiking blank human plasma with the analyte working solutions to achieve a range of concentrations covering the expected in vivo levels.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation (using Protein Precipitation as an example):
-
To an aliquot of plasma sample (calibrator, QC, or study sample), add a fixed volume of the internal standard working solution (either the SIL-IS or the structural analog).
-
Add a protein precipitation agent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Develop a chromatographic method to achieve adequate separation of the analyte and internal standard from endogenous matrix components.
-
Optimize mass spectrometric conditions for the detection of the analyte and each internal standard.
5. Data Analysis:
-
Accuracy and Precision:
-
Analyze at least five replicates of each QC level on at least three different days.
-
Calculate the mean concentration, accuracy (% bias from the nominal value), and precision (% coefficient of variation, CV).
-
Acceptance criteria are typically ±15% for accuracy and ≤15% for precision (±20% and ≤20% at the lower limit of quantification).[7]
-
-
Matrix Effect:
-
Set 1 (Analyte and IS in neat solution): Prepare solutions of the analyte (at low and high concentrations) and the internal standard in the reconstitution solvent.
-
Set 2 (Analyte and IS in post-extraction spiked matrix): Extract blank plasma from six different sources. Spike the extracted matrix with the analyte and internal standard at the same concentrations as in Set 1.
-
Calculate the matrix factor (MF) for each source: MF = (Peak area in Set 2) / (Peak area in Set 1).
-
Calculate the internal standard-normalized matrix factor (IS-normalized MF) = MF of analyte / MF of internal standard.
-
The CV of the IS-normalized MF across the different matrix sources should be ≤15%.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of a bioanalytical workflow using an internal standard and the signaling pathway from sample to result.
Bioanalytical workflow for PET tracer quantification.
Correction of variability using an internal standard.
Conclusion
For the rigorous demands of PET analysis, where quantitative accuracy is essential for clinical and research outcomes, the use of a stable isotope-labeled internal standard is strongly recommended. The near-identical physicochemical properties of a SIL-IS to the analyte provide the most effective compensation for experimental variability, particularly for matrix effects, leading to superior accuracy and precision. While structural analogs can be a viable alternative when a SIL-IS is unavailable, their use requires more extensive validation to ensure they adequately track the analyte's behavior. By adhering to thorough validation protocols, researchers can ensure the generation of high-quality, reliable, and defensible bioanalytical data in their PET studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. scispace.com [scispace.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. fda.gov [fda.gov]
A Comparative Guide to the Certification of Ethylene Terephthalate Cyclic Dimer-d8 and its Alternatives as Reference Materials
For researchers, scientists, and drug development professionals engaged in the analysis of polyethylene (B3416737) terephthalate (B1205515) (PET) and its potential migrants, the use of accurately certified reference materials is paramount for reliable and reproducible results. This guide provides a detailed comparison of the certification of Ethylene Terephthalate Cyclic Dimer-d8 and its common non-deuterated and trimeric alternatives.
Data Presentation: A Comparative Analysis of Certified Reference Materials
The selection of an appropriate reference material hinges on its certified purity, identity, and the rigor of the analytical methods used for its characterization. Below is a summary of the quantitative data for this compound and its alternatives.
| Certified Parameter | This compound (LGC Standards) | Ethylene Terephthalate Cyclic Dimer (Alternative) | Ethylene Terephthalate Cyclic Trimer (Alternative) |
| Chemical Formula | C₂₀H₈D₈O₈ | C₂₀H₁₆O₈ | C₃₀H₂₄O₁₂ |
| Molecular Weight | 392.39 | 384.34 | 576.51 |
| CAS Number | Not Available | 24388-68-9 | 7441-32-9 |
| Purity (by HPLC) | 100.00% (at 243 nm)[1] | >95% (LGC Standards) | 99.3% (ESS Chem Co.) |
| Isotopic Purity | 97.6% (d8: 88.92%)[1] | Not Applicable | Not Applicable |
| Identity Confirmation | Conforms to structure by NMR and MS[1] | Conforms to structure (method not always specified) | Conforms to structure (method not always specified) |
| Appearance | Pale Yellow Solid[1] | White to Off-White Solid | White Solid |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly)[1] | Not specified in detail | Not specified in detail |
| Certificate of Analysis | Detailed CoA available from supplier[1] | Availability and detail may vary by supplier | Availability and detail may vary by supplier |
Experimental Protocols: Methodologies for Certification
The certification of these reference materials relies on a suite of analytical techniques to ensure their identity, purity, and stability. Below are typical experimental protocols employed in their characterization.
Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the analyte.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: A few milligrams of the reference material are dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For deuterated compounds like the d8-dimer, ¹H NMR is used to assess the degree of deuteration and the absence of protonated impurities.
-
Acceptance Criteria: The obtained spectra must be consistent with the expected chemical structure.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the reference material and to quantify any impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 243 nm for the cyclic dimer).
-
-
Data Analysis: The peak area of the main component is compared to the total peak area of all components to calculate the purity.
Identity and Isotopic Purity by Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and, for isotopically labeled compounds, to determine the isotopic distribution.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray ionization (ESI) is typically used.
-
Data Analysis: The mass spectrum is analyzed to confirm the presence of the molecular ion corresponding to the analyte's molecular weight. For the d8-dimer, the relative intensities of the different isotopic peaks (d0 to d8) are measured to calculate the isotopic purity.[1]
Mandatory Visualization: Workflows and Logical Relationships
The following diagrams illustrate the certification workflow and the logical relationship in selecting a reference material.
References
Safety Operating Guide
Proper Disposal of Ethylene Terephthalate Cyclic Dimer-d8: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Ethylene Terephthalate (B1205515) Cyclic Dimer-d8, ensuring the protection of personnel and the environment. This document outlines the necessary procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound in a laboratory setting.
Ethylene Terephthalate Cyclic Dimer-d8 is a deuterated analog of an intermediate in the production of polyethylene (B3416737) terephthalate (PET). While Safety Data Sheets (SDS) for the non-deuterated form of Ethylene Terephthalate Cyclic Dimer do not classify it as a hazardous substance, it is imperative to follow rigorous disposal protocols. Standard laboratory practice dictates that all chemical waste be treated as potentially hazardous until a formal assessment by the institution's Environmental Health and Safety (EHS) office is completed.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
1. Waste Characterization and Identification:
-
Precisely identify the waste as this compound.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Consultation with Environmental Health and Safety (EHS):
-
Contact your institution's EHS office to declare the waste.
-
Provide them with all available information, including the chemical name, quantity, and any available safety data.
-
The EHS office will provide the definitive classification of the waste (hazardous or non-hazardous) and issue specific disposal instructions based on local and federal regulations.
3. Packaging and Labeling:
-
Use a chemically compatible, leak-proof container for the solid waste.
-
Securely seal the container.
-
Affix a hazardous waste label (or a non-hazardous waste label if explicitly instructed by EHS) to the container.
-
The label must include:
-
The full chemical name: "this compound"
-
The quantity of waste.
-
The date of accumulation.
-
The laboratory or generator information.
-
4. Storage:
-
Store the labeled waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from incompatible materials.
5. Disposal:
-
If classified as hazardous waste by EHS: Follow the institution's established procedures for hazardous waste pickup and disposal.
-
If classified as non-hazardous solid organic waste by EHS: You may be permitted to dispose of it in the regular trash. However, specific packaging requirements must be met[1][2][3]:
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Hazard Classification | Not classified as hazardous (for non-deuterated form) | Manufacturer SDS |
| Primary Disposal Route | Consultation with Institutional EHS for determination | General Laboratory Guidelines |
| Secondary Disposal (if deemed non-hazardous) | Securely packaged and labeled disposal in regular trash by lab personnel | [1][2][3] |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Ethylene Terephthalate Cyclic Dimer-d8
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Ethylene Terephthalate Cyclic Dimer-d8. The following information is based on the Safety Data Sheet for the non-deuterated form, Ethylene Terephthalate Cyclic Dimer (CAS 24388-68-9), and should be applied with the assumption of similar chemical and physical properties for the deuterated variant.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the required PPE.
| Body Area | Required PPE | Specifications |
| Eyes/Face | Safety glasses with side shields or goggles | Must comply with EN 166 or other appropriate regional standards. |
| Hands | Chemical-resistant gloves | Neoprene, nitrile, or butyl rubber gloves are recommended. Ensure gloves are inspected prior to use. |
| Body | Laboratory coat | To be worn at all times in the laboratory. |
| Respiratory | Not required under normal use with adequate ventilation | If ventilation is poor or dust is generated, a NIOSH-approved respirator with a particulate filter is recommended. |
Handling and Storage
Adherence to proper handling and storage procedures is essential to maintain the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Avoid contact with skin and eyes.
-
Avoid formation of dust and aerosols.
-
Ensure adequate ventilation in the handling area.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Recommended storage temperature is -20°C.[1]
Spill and Exposure Procedures
Immediate and appropriate action is necessary in the event of a spill or exposure.
Spill Procedures:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an absorbent material to contain the spill. Avoid generating dust.
-
Collect: Carefully sweep or scoop up the spilled material into a suitable container for disposal.
-
Clean: Clean the spill area with soap and water.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Unused Product: Dispose of as hazardous waste. Do not allow to enter drains or waterways.
-
Contaminated Packaging: Dispose of in the same manner as the unused product.
Experimental Workflow and Safety Precautions
The following diagram illustrates a typical experimental workflow for handling this compound, incorporating the necessary safety precautions at each step.
Caption: A flowchart outlining the key steps and safety checks for a typical laboratory experiment involving this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
